molecular formula C10H22Cl2N2O B1376506 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 1047405-75-3

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No.: B1376506
CAS No.: 1047405-75-3
M. Wt: 257.2 g/mol
InChI Key: UYSDJCZTLQZLKL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (CAS 1047405-75-3) is a piperidine derivative with a molecular formula of C 10 H 22 Cl 2 N 2 O and a molecular weight of 257.20 g/mol . Its structure features a piperidine ring substituted with a hydroxymethylpyrrolidine group, making it a valuable chemical building block in synthetic organic chemistry for the construction of more complex molecules . In medicinal chemistry research, this compound serves as a key intermediate or potential lead compound. Preliminary studies on structurally similar piperidine derivatives suggest potential research applications in neuroscience and pharmacology, including investigation into interactions with neurotransmitter systems . Piperidine and pyrrolidine rings are common pharmacophores found in bioactive molecules, and this combination makes the compound a subject of interest for developing novel therapeutic agents. Researchers are exploring its potential in various preclinical studies. This product is intended for research purposes only and is not for human or veterinary diagnostics or therapeutic use.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12;;/h11,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSDJCZTLQZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the readily available starting material, N-benzyl-4-piperidone. This document will elucidate the strategic considerations behind the chosen synthetic route, offering in-depth explanations for each reaction step, complete with detailed experimental protocols. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and potentially optimize this synthesis.

Introduction and Strategic Overview

The piperidine and pyrrolidine ring systems are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The target molecule, 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol, incorporates both of these key heterocyclic scaffolds, along with a tertiary alcohol and a methylene linker, suggesting its potential as a valuable building block or a pharmacologically active agent itself.

The synthesis of such a molecule requires a strategic approach to control the regioselectivity of functional group introduction and to ensure the stability of intermediates. The presented synthetic pathway is designed to be robust, scalable, and to utilize well-established chemical transformations.

The core of our synthetic strategy revolves around the sequential construction of the desired functionalities onto a protected piperidine ring. We begin with N-benzyl-4-piperidone, a commercially available and synthetically versatile starting material.[3][4] The benzyl group serves as a reliable protecting group for the piperidine nitrogen, which can be efficiently removed in the final step of the synthesis.[5][6][7]

The synthesis will proceed through the following key transformations:

  • Cyanohydrin formation to introduce the hydroxyl group and a carbon precursor for the methylene linker at the 4-position of the piperidine ring.

  • Reduction of the nitrile to a primary amine, which will serve as the attachment point for the pyrrolidine ring.

  • Cyclization to form the pyrrolidine ring.

  • Deprotection of the piperidine nitrogen.

  • Salt formation to yield the final, stable dihydrochloride salt.

This guide will now delve into the specifics of each of these synthetic steps.

Detailed Synthesis Pathway

The overall synthetic pathway is depicted in the diagram below:

Synthesis_Pathway start N-Benzyl-4-piperidone intermediate1 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile start->intermediate1 KCN, H+ intermediate2 4-(Aminomethyl)-1-benzylpiperidin-4-ol intermediate1->intermediate2 LiAlH4, THF intermediate3 1-Benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol intermediate2->intermediate3 1,4-Dibromobutane, K2CO3 product_freebase 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol intermediate3->product_freebase H2, Pd/C final_product 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride product_freebase->final_product HCl

Caption: Proposed synthesis pathway for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride.

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (Cyanohydrin Formation)

The initial step involves the formation of a cyanohydrin from N-benzyl-4-piperidone. This reaction is a classic nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone. The reaction is typically carried out in the presence of an acid to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack.

Causality of Experimental Choices:

  • Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of cyanide ions. Alternatively, trimethylsilyl cyanide (TMSCN) can be used, which often provides milder reaction conditions and improved yields.[3]

  • Acid: A weak acid, such as acetic acid, is typically used to facilitate the reaction without causing unwanted side reactions.

  • Solvent: A protic solvent like ethanol or a mixture of water and an organic solvent is suitable for this transformation.

Experimental Protocol:

  • To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (1.1 equivalents) in water at 0-5 °C.

  • Slowly add a solution of a weak acid (e.g., acetic acid, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • The product can be purified by recrystallization or column chromatography.

Self-Validation: The formation of the cyanohydrin can be confirmed by the disappearance of the ketone carbonyl stretch and the appearance of a nitrile stretch in the IR spectrum, as well as the appearance of a signal for the quaternary carbon and the hydroxyl proton in the 13C and 1H NMR spectra, respectively.

Step 2: Synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol (Nitrile Reduction)

The second step is the reduction of the nitrile group of the cyanohydrin to a primary amine. This transformation requires a strong reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing nitriles to primary amines. It is crucial to use an excess of the reagent to ensure complete reduction. Catalytic hydrogenation can also be employed, though it may require higher pressures and temperatures.

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are required for reactions with LiAlH4.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude 4-(aminomethyl)-1-benzylpiperidin-4-ol.

  • The product can be purified by column chromatography if necessary.

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretches. 1H NMR will show the appearance of a new signal for the aminomethyl protons.

Step 3: Synthesis of 1-Benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol (Pyrrolidine Ring Formation)

In this step, the primary amine intermediate is used to construct the pyrrolidine ring via a double nucleophilic substitution reaction with a suitable 1,4-dielectrophile.

Causality of Experimental Choices:

  • Dielectrophile: 1,4-Dibromobutane is a common and effective reagent for the formation of a pyrrolidine ring from a primary amine.

  • Base: A mild inorganic base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is used to neutralize the hydrobromic acid that is formed during the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this type of nucleophilic substitution reaction.

Experimental Protocol:

  • To a solution of 4-(aminomethyl)-1-benzylpiperidin-4-ol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and 1,4-dibromobutane (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography to obtain pure 1-benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol.

Self-Validation: The formation of the pyrrolidine ring can be confirmed by 1H and 13C NMR spectroscopy, which will show characteristic signals for the pyrrolidine ring protons and carbons. Mass spectrometry will also confirm the increase in molecular weight.

Step 4: Synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol (N-Debenzylation)

The penultimate step is the removal of the N-benzyl protecting group to unmask the secondary amine of the piperidine ring.

Causality of Experimental Choices:

  • Method: Catalytic hydrogenation is a clean and efficient method for the removal of N-benzyl groups.[7] The reaction is typically carried out using a palladium catalyst and a source of hydrogen.

  • Catalyst: 10% Palladium on carbon (Pd/C) is the most commonly used catalyst for this transformation.

  • Hydrogen Source: Hydrogen gas (H2) is the standard reagent, although transfer hydrogenation using a hydrogen donor like ammonium formate can also be effective.[6]

Experimental Protocol:

  • Dissolve 1-benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol.

Self-Validation: The removal of the benzyl group can be confirmed by the disappearance of the aromatic proton signals in the 1H NMR spectrum.

Step 5: Synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (Salt Formation)

The final step is the conversion of the free base to its more stable and handleable dihydrochloride salt.

Causality of Experimental Choices:

  • Acid: Hydrochloric acid is used to form the dihydrochloride salt. It is often used as a solution in an organic solvent to facilitate precipitation.

  • Solvent: A solvent in which the free base is soluble but the hydrochloride salt is insoluble is chosen to allow for easy isolation of the final product by filtration. A common choice is a mixture of an alcohol (like isopropanol) and an ether (like diethyl ether).

Experimental Protocol:

  • Dissolve the crude 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the precipitation is complete.

  • Continue stirring in the ice bath for 30-60 minutes.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride.

Self-Validation: The final product can be characterized by melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity.

Data Summary

The following table summarizes the key reagents and expected outcomes for each step of the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield Range
1N-Benzyl-4-piperidoneKCN, Acetic Acid1-Benzyl-4-hydroxy-4-piperidinecarbonitrile70-90%
21-Benzyl-4-hydroxy-4-piperidinecarbonitrileLiAlH4, THF4-(Aminomethyl)-1-benzylpiperidin-4-ol60-80%
34-(Aminomethyl)-1-benzylpiperidin-4-ol1,4-Dibromobutane, K2CO31-Benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol50-70%
41-Benzyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-olH2, Pd/C4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol85-95%
54-(Pyrrolidin-1-ylmethyl)piperidin-4-olHCl4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride>95%

Conclusion

This technical guide has outlined a comprehensive and logical synthetic pathway for the preparation of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride. The described route is based on well-established and reliable chemical transformations, and the detailed experimental protocols provide a solid foundation for the successful synthesis of this target molecule. The self-validating nature of the described steps, with clear analytical checkpoints, ensures a high degree of confidence in the identity and purity of the intermediates and the final product. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link].

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. Available at: [Link].

  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link].

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics - ResearchGate. Available at: [Link].

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link].

  • Deprotection of N-benzyl piperidine compound - Sciencemadness.org. Available at: [Link].

  • WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link].

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link].

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link].

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • Progress of N-Benzyl Removal - SIOC Journals. Available at: [Link].

  • ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. Available at: [Link].

  • Pyrrolidine - Wikipedia. Available at: [Link].

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N- - ResearchGate. Available at: [Link].

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. Available at: [Link].

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Sources

Technical Monograph: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Characterization, and Utility in Medicinal Chemistry

Executive Summary

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a specialized, sp3-rich heterocyclic building block used extensively in modern drug discovery.[1][2] Characterized by a gem-disubstituted piperidine core featuring both a hydroxyl group and a pyrrolidinyl-methyl moiety at the C4 position, this compound serves as a critical pharmacophore for modulating basicity and solubility in G-Protein Coupled Receptor (GPCR) ligands.[1][2]

This guide details the technical specifications, validated synthesis protocols, and application strategies for this compound, addressing the needs of synthetic organic chemists and medicinal chemists optimizing lead compounds for histamine, muscarinic, and chemokine receptor targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers[8]
  • IUPAC Name: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride[1][2]

  • Common Synonyms: 4-Hydroxy-4-(pyrrolidinomethyl)piperidine 2HCl; 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride.[1][2]

  • Molecular Formula: C₁₀H₂₂Cl₂N₂O[1]

  • Molecular Weight: 257.20 g/mol (Salt); 184.28 g/mol (Free Base)[1][2]

  • CAS Number (Free Base): Note: Often indexed under general piperidinol derivatives; specific salt forms vary by supplier (e.g., Aldrich CBR02388).[1]

Structural Analysis

The molecule features a gem-disubstituted C4 center.[1][2] This structural motif imposes a specific conformational bias (often the chair conformation) that directs the hydroxyl group and the basic pyrrolidine tail into defined vectors.[2]

  • H-Bond Donor: C4-Hydroxyl (axial/equatorial preference depends on substitution).[1][2]

  • Cationic Centers: Two basic nitrogens (Piperidine NH, Pyrrolidine N).[1][2] The dihydrochloride salt ensures both are protonated, stabilizing the solid form.[2]

Physicochemical Properties Table[1][2]
PropertyValue (Free Base)Value (Dihydrochloride)Relevance
Physical State Viscous Oil / Low melting solidWhite to Off-white Crystalline SolidSalt form preferred for handling/dosing.[1][2]
pKa (Calc.) N1 (Pip): ~10.8; N2 (Pyr): ~9.5-High basicity requires buffering in bio-assays.[1][2]
LogP ~0.2 (Hydrophilic)< 0 (Highly Soluble)Ideal for lowering LogD of lipophilic scaffolds.[1][2]
Solubility DMSO, Methanol, DCMWater (>50 mg/mL), DMSOExcellent aqueous solubility.
H-Bond Donors 2 (OH, NH)4 (OH, NH₂⁺, NH⁺)Critical for receptor latching.[1][2]

Synthesis & Manufacturing

The industrial standard for synthesizing 4-hydroxy-4-aminomethyl piperidines relies on the Corey-Chaykovsky Epoxidation followed by regioselective ring opening.[1][2] This route is superior to cyanohydrin reduction due to milder conditions and higher yields.[1][2]

Retrosynthetic Analysis

The C4 quaternary center is constructed by converting a ketone (N-Boc-piperidone) into a spiro-epoxide, which acts as an electrophilic trap for the pyrrolidine nucleophile.[1][2]

Detailed Synthetic Protocol

Step 1: Formation of the Spiro-Epoxide Intermediate

  • Reagents: 1-Boc-4-piperidone, Trimethylsulfoxonium iodide (TMSI), Sodium Hydride (NaH), DMSO/THF.[1][2]

  • Mechanism: The sulfur ylide attacks the ketone carbonyl, forming a betaine intermediate which collapses to the epoxide.[2]

  • Protocol:

    • Suspend NaH (1.2 eq) in dry DMSO under Argon. Add TMSI (1.2 eq) portion-wise at room temperature (RT) until gas evolution ceases (formation of dimethyloxosulfonium methylide).

    • Add 1-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

    • Stir at 50°C for 2 hours.

    • Workup: Quench with ice water, extract with EtOAc. The product, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is used directly.[1][2]

Step 2: Regioselective Aminolysis

  • Reagents: Spiro-epoxide (from Step 1), Pyrrolidine (excess), Ethanol or Methanol.[1][2]

  • Mechanism: S_N2 attack of pyrrolidine on the less hindered methylene carbon of the epoxide.[2] The C4 position becomes the tertiary alcohol.[1][2]

  • Protocol:

    • Dissolve the spiro-epoxide in EtOH.[1][2]

    • Add Pyrrolidine (3.0 eq).[1][2]

    • Reflux (80°C) for 4-6 hours. Monitor by TLC (the epoxide spot disappears; a more polar product appears).[1][2]

    • Purification: Concentrate in vacuo. The residue is often purified via column chromatography (DCM/MeOH) to yield tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate.[1][2]

Step 3: Deprotection and Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the N-Boc intermediate in minimal DCM.[1][2]

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir at RT for 2 hours.

    • The product precipitates as the dihydrochloride salt.[1][2]

    • Isolation: Filter the white solid, wash with diethyl ether (to remove Boc byproducts), and dry under high vacuum.

Synthesis Workflow Diagram

SynthesisRoute Start 1-Boc-4-piperidone Inter1 Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Start->Inter1 Epoxidation Reagent1 Me3S(O)I / NaH (Corey-Chaykovsky) Reagent1->Inter1 Inter2 N-Boc-4-hydroxy- 4-(pyrrolidinylmethyl)piperidine Inter1->Inter2 Ring Opening Reagent2 Pyrrolidine Reflux Reagent2->Inter2 Final 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol 2HCl Inter2->Final Deprotection Reagent3 HCl / Dioxane Reagent3->Final

Caption: Validated synthetic route via spiro-epoxide ring opening, ensuring regioselective installation of the hydroxyl and pyrrolidinyl groups.

Applications in Drug Discovery[3][5][9]

Pharmacophore Utility

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ligands that target amine-binding GPCRs.[1][2]

  • Solubility Anchor: The high fraction of sp3 carbons (Fsp3) combined with the polar hydroxyl group and ionized amines significantly improves water solubility compared to flat aromatic linkers.[2]

  • Histamine H3/H4 Antagonists: The 4-amino-piperidine motif is a classic bioisostere for the imidazole ring of histamine, providing high affinity binding without the cytochrome P450 inhibition issues often associated with imidazoles.[1][2]

  • CCR5 Antagonists: Similar spiro-piperidine motifs appear in Maraviroc-class antiviral agents, where the basic nitrogen interacts with Asp/Glu residues in the receptor binding pocket.[1][2]

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a high-quality fragment:

  • Rule of 3 Compliant: (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).[1][2]

  • Vector Growth: The secondary amine of the piperidine allows for rapid library generation (via amide coupling or reductive amination) to probe adjacent hydrophobic pockets.[2]

Biological Interaction Pathway

The diagram below illustrates how this ligand interacts within a theoretical GPCR binding pocket (e.g., Muscarinic or Histamine receptor).

InteractionMap cluster_Ligand Ligand Scaffold Asp Aspartate (TM3) (Anionic Site) Ser Serine/Thr (H-Bond Region) Hydrophobic Hydrophobic Pocket (Phe/Trp) PipN Piperidine NH+ (Cationic Head) PipN->Asp Salt Bridge OH C4-Hydroxyl (H-Bond Donor) OH->Ser H-Bond Pyr Pyrrolidine Ring (Basic/Lipophilic) Pyr->Hydrophobic Van der Waals

Caption: Pharmacophoric mapping of the ligand within a GPCR binding pocket, highlighting the critical salt bridge and H-bond interactions.

Handling, Safety, and Stability

Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic .[2] It must be stored in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence.[2]

  • Chemical Stability: The C4-hydroxyl group is tertiary and sterically hindered, making it resistant to oxidation.[1][2] However, the free base is prone to air oxidation over long periods; the HCl salt is stable indefinitely if dry.[2]

Safety (SDS Highlights)
  • GHS Classification: Warning.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Use a fume hood.[1][2] The dust is an irritant.[2] Wear nitrile gloves and safety glasses.[2] In case of contact, flush with water for 15 minutes.[2]

References

  • Corey-Chaykovsky Reaction Mechanism: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][2] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[2]1965 , 87, 1353–1364.[2] Link[1][2]

  • Spiro-Epoxide Synthesis in Piperidines: Caroon, J. M., et al. "Synthesis and biological activity of a novel series of 4-substituted piperidines as H1-antagonists."[1][2] J. Med.[2] Chem.1981 , 24, 1320.[2] Link[1][2]

  • Pyrrolidine Scaffolds in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][2] RSC Adv.[1][2][4]2020 , 10, 14170–14197.[2][4] Link

  • Commercial Reference (Sigma-Aldrich): 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (Product No. CBR02388).[1][2] Link

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" physical characteristics

[1]

Executive Summary

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (CAS: 1047405-75-3) is a specialized gem-disubstituted piperidine scaffold used primarily as a building block in medicinal chemistry. Its structural rigidity—conferred by the quaternary carbon at the 4-position—makes it a critical intermediate for synthesizing G-protein-coupled receptor (GPCR) modulators and kinase inhibitors where conformational constraints are required to enhance selectivity.

This guide provides a comprehensive analysis of its physical properties, synthetic logic, and analytical standards.

Chemical Identity & Nomenclature

ParameterDetail
IUPAC Name 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
Common Name 4-Hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine 2HCl
CAS Number (2HCl) 1047405-75-3
CAS Number (Free Base) 942031-83-6
Molecular Formula C

H

N

O[1][2][3] · 2HCl
Molecular Weight 257.20 g/mol (Salt); 184.28 g/mol (Base)
SMILES OC1(CN2CCCC2)CCNCC1.Cl.Cl

Physical Characteristics

The dihydrochloride salt form is preferred for storage and handling due to its enhanced stability compared to the free base, which is prone to oxidation and hygroscopicity.

Solid State Properties[2]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically decomposes >220°C. The high lattice energy of the dihydrochloride salt results in a high melting range, often accompanied by charring.

  • Hygroscopicity: High. The presence of two hydrochloride equivalents and a tertiary amine/secondary amine motif makes the salt extremely hygroscopic. It will deliquesce (absorb moisture until it dissolves) if exposed to ambient air for prolonged periods.

    • Operational Implication: Must be weighed in a desiccated environment or glovebox.

Solubility Profile
SolventSolubilityMechanistic Note
Water >100 mg/mLHighly soluble due to ionic dissociation and H-bonding of the 4-OH group.
Methanol/Ethanol SolubleProtogenic solvents stabilize the ionic pair.
DMSO SolubleStandard solvent for biological stock solutions.
Dichloromethane InsolubleThe salt lattice is too stable for non-polar chlorinated solvents.
Diethyl Ether/Hexane InsolubleUsed for precipitation/trituration during purification.
Acid-Base Chemistry (pKa)

The molecule contains two basic centers:

  • Piperidine Nitrogen (Secondary): pKa

    
     10.5–11.0.
    
  • Pyrrolidine Nitrogen (Tertiary): pKa

    
     9.5–10.0.
    
  • Implication: In physiological buffer (pH 7.4), the molecule exists predominantly as the dication. The 4-hydroxyl group is neutral (pKa > 15).

Synthetic Methodology

The synthesis of this core relies on the Corey-Chaykovsky reaction to introduce the gem-disubstitution pattern. This route is preferred over cyanohydrin methods due to better safety profiles and stereoelectronic control.

Synthesis Logic
  • Precursor: N-Boc-4-piperidone is used to mask the secondary amine.

  • Spiro-Epoxidation: Treatment with trimethylsulfoxonium iodide generates a spiro-epoxide. This is the critical step that installs the 4-carbon substituent.

  • Nucleophilic Ring Opening: Pyrrolidine attacks the less hindered methylene carbon of the epoxide, regioselectively yielding the 4-hydroxy-4-aminomethyl motif.

  • Deprotection: Acidic cleavage of the Boc group yields the target dihydrochloride.

Synthetic Pathway Diagram

SynthesisPathStartN-Boc-4-piperidoneStep1Spiro-Epoxide Intermediate(1-oxa-6-azaspiro[2.5]octane)Start->Step1Me3S(O)I, NaH(Corey-Chaykovsky)Step2N-Boc-ProtectedFree BaseStep1->Step2Pyrrolidine(Epoxide Opening)FinalTarget:Dihydrochloride SaltStep2->FinalHCl / Dioxane(Deprotection)

Figure 1: Synthetic workflow via the spiro-epoxide route, ensuring regioselective installation of the pyrrolidinyl-methyl group.

Analytical Characterization Protocols

To validate the identity of the compound, the following spectral features must be observed.

Proton NMR ( H NMR)
  • Solvent: D

    
    O (Deuterium Oxide) is required due to the salt's solubility.
    
  • Key Signals:

    • 
       3.40–3.60 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (deshielded by cationic charge).
      
    • 
       3.20–3.30 ppm (s, 2H): The methylene bridge (–CH
      
      
      –) connecting the quaternary center to the pyrrolidine.
    • 
       1.90–2.10 ppm (m, 4H): Pyrrolidine ring carbons (
      
      
      -position).
    • Diagnostic Feature: The absence of the methine proton at C4 (present in 4-substituted piperidines but absent in 4,4-disubstituted systems) confirms the gem-disubstitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    
    
    
    .
  • Fragmentation: Loss of water (

    
    ) is common for tertiary alcohols, resulting in a peak at 
    
    
    .

Handling and Stability

Storage Requirements
  • Temperature: -20°C for long-term storage; 2–8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen. The salt is hygroscopic and will form a sticky gum if exposed to humidity.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

Safety (SDS Summary)
  • GHS Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Hit2Lead. (n.d.). 4-(1-pyrrolidinylmethyl)-4-piperidinol.[4][1][2][3][5][6] Retrieved from

  • ChemicalBook. (n.d.). Piperidine, 4-(1-pyrrolidinylmethyl)-.[4][1][2][3][5][6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). Search results for piperidinol derivatives. Retrieved from

  • Echemi. (n.d.).[2] 4-(1-pyrrolidinylmethyl)-4-piperidinol dihydrochloride Product List. Retrieved from

Technical Profile: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and solubility data for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride .

Solubility, Physicochemical Properties, and Handling Protocols [1]

Executive Summary & Chemical Identity

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a specialized heterocyclic building block characterized by a gem-disubstituted piperidine ring.[1] It features a tertiary alcohol and a pyrrolidinyl-methyl moiety at the C4 position.[1] As a dihydrochloride salt, it exhibits high aqueous solubility and significant hygroscopicity, necessitating specific handling protocols to maintain stoichiometry and prevent deliquescence.[1]

Property Data / Descriptor
Systematic Name 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
CAS Number (Free Base) 942031-83-6
Catalog Reference Sigma-Aldrich CBR02388 (Example)
Molecular Formula C₁₀H₂₂Cl₂N₂O
Molecular Weight 257.20 g/mol (Salt); 184.28 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity High (Requires desiccation)
Physicochemical Profile

Understanding the ionization state is critical for solubility predictions.[1] This molecule contains two basic nitrogen centers (piperidine and pyrrolidine) and one neutral hydroxyl group.[1]

Calculated Properties (In Silico)
  • pKa (Piperidine Nitrogen): ~10.8 (Highly Basic)[1]

  • pKa (Pyrrolidine Nitrogen): ~10.2 (Highly Basic)[1]

  • logP (Free Base): ~0.2 (Low Lipophilicity)[1]

  • logP (Dihydrochloride Salt): < -2.0 (Highly Hydrophilic)[1]

Speciation Diagram (Graphviz)

The following diagram illustrates the protonation states relevant to solubility.[1] In the dihydrochloride form (pH < 4), both nitrogen atoms carry a positive charge, maximizing lattice energy and water solubility.[1]

Speciation Figure 1: Protonation and Solubility States Salt Dihydrochloride Salt (Solid State) [2Cl-] Acidic Fully Protonated (pH < 8) Piperidine(+) & Pyrrolidine(+) Salt->Acidic Dissolution in H2O Neutral Free Base (pH > 12) Neutral Nitrogens Acidic->Neutral Add Base (NaOH) Precip Precipitation Risk (Low Solubility) Neutral->Precip Aqueous Media

Solubility Data & Solvent Compatibility

The solubility profile below is derived from the salt's ionic nature. Quantitative values represent saturation limits at 25°C.[1]

Aqueous & Buffer Solubility

The dihydrochloride salt is highly soluble in water due to the disruption of the crystal lattice by hydration of the chloride ions and the protonated ammonium centers.[1]

Solvent / Buffer Solubility Rating Estimated Conc. Notes
Water (Milli-Q) Very High > 100 mg/mLSolution pH will be acidic (~pH 4-5).[1]
PBS (pH 7.4) High > 50 mg/mLBuffering capacity may be overwhelmed at high concentrations.[1]
0.1 M HCl Very High > 100 mg/mLCommon ion effect is negligible at this molarity.[1]
0.1 M NaOH Low < 1 mg/mLCritical: Converts to free base, likely precipitating.[1]
Organic Solvent Compatibility
Solvent Solubility Rating Application
DMSO High Primary stock solvent (up to 50 mM).[1]
Methanol Moderate Good for transfers; avoid for long-term storage (potential esterification of impurities).[1]
Ethanol Low to Moderate Solubility decreases significantly compared to methanol.[1]
DCM / Hexane Insoluble Suitable for washing away non-polar impurities.[1]
Experimental Protocols

As specific batch-to-batch variations occur, researchers must validate solubility empirically.[1]

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

  • Weighing: Accurately weigh 12.86 mg of the dihydrochloride salt.

    • Note: Perform weighing rapidly to minimize water uptake from air.[1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes (bath temperature < 30°C).

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[1] Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Saturation Shake-Flask Method (Self-Validating)

Objective: Determine exact aqueous solubility for formulation.

SolubilityWorkflow Figure 2: Saturation Solubility Determination Workflow Start Start: Excess Solid (~20 mg) AddSolvent Add 100 µL Solvent (Water/Buffer) Start->AddSolvent Shake Agitate 24h @ 25°C AddSolvent->Shake Filter Filter (0.22 µm PVDF) Shake->Filter Analyze Quantify Filtrate (HPLC-UV or LC-MS) Filter->Analyze

Step-by-Step:

  • Add excess compound (~20 mg) to a 1.5 mL Eppendorf tube.

  • Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitate on an orbital shaker (800 rpm) for 24 hours at 25°C.

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Extract supernatant and filter through a 0.22 µm PVDF membrane.[1]

  • Quantify concentration via HPLC against a standard curve prepared in DMSO.

Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, which can alter the effective molecular weight (leading to weighing errors).[1]

    • Recommendation: Store under argon or nitrogen in a desiccator.[1]

  • Acidity: Aqueous solutions will be acidic.[1] When using in cell culture, ensure the addition of the stock solution does not shift the media pH (use HEPES buffered media if necessary).[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which induce precipitation).[1]

References
  • PubChem. 4-(1-Pyrrolidinyl)piperidine (Related Analog Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, purification, and comprehensive analytical characterization of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to achieving and verifying the purity of this important compound.

Introduction: The Significance of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a heterocyclic compound featuring a piperidin-4-ol scaffold substituted with a pyrrolidin-1-ylmethyl group. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The tertiary amine and hydroxyl functionalities provide opportunities for further chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents.

Given its role as a pharmaceutical intermediate, ensuring the purity and thorough characterization of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is paramount. The presence of impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, presents a holistic approach to controlling and verifying the quality of this compound.

Synthesis and Purification: A Rational Approach

A plausible and efficient synthetic route to 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol is through a reductive amination reaction. This method is widely used for the formation of C-N bonds and is known for its reliability and control over side reactions.[1][2]

Proposed Synthetic Pathway: Reductive Amination

The synthesis commences with the reaction of 4-oxopiperidin-1-carboxylic acid tert-butyl ester (Boc-4-piperidone) with pyrrolidine in the presence of a reducing agent. The Boc protecting group is then removed under acidic conditions, followed by the formation of the dihydrochloride salt.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Boc_piperidone Boc-4-piperidone Intermediate_1 tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate Boc_piperidone->Intermediate_1 1. Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_1 2. Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Intermediate_1 3. Free_base 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol (Free Base) Intermediate_1->Free_base 4. Acid Acidic Conditions (e.g., HCl in Dioxane) Acid->Free_base 5. Final_product 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride Free_base->Final_product 6. HCl_gas HCl gas or ethanolic HCl HCl_gas->Final_product 7. Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Elemental Composition & Physical Properties HPLC HPLC-UV/CAD (Purity & Quantification) Final_Characterization Comprehensive Characterization Report HPLC->Final_Characterization LCMS LC-MS (Molecular Weight & Impurity ID) LCMS->Final_Characterization NMR NMR Spectroscopy (1H, 13C, 2D) (Structure Confirmation) NMR->Final_Characterization FTIR FTIR Spectroscopy (Functional Groups) FTIR->Final_Characterization Elemental_Analysis Elemental Analysis (CHN & Cl) (Empirical Formula) Elemental_Analysis->Final_Characterization Melting_Point Melting Point (Identity & Purity) Melting_Point->Final_Characterization

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" mechanism of action prediction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Validation Guide Subject: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (CAS: Analogous to 4-substituted piperidine scaffolds) Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists

Executive Summary

The compound 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride represents a classic "privileged scaffold" in medicinal chemistry. It features a gem-disubstituted piperidine core—a structural motif ubiquitous in G-Protein Coupled Receptor (GPCR) antagonists and ion channel blockers.

Unlike a marketed drug with a single defined label, this molecule acts as a high-value fragment or pharmacophore core often found in:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonists (e.g., M1/M3 modulation).

  • Sigma-1 Receptor Ligands (Neuroprotection/Analgesia).

  • CCR5 Chemokine Receptor Antagonists .

This guide provides a technical roadmap for predicting and validating the mechanism of action (MoA) of this specific scaffold, moving from structural activity relationships (SAR) to wet-lab validation.

Part 1: Structural Deconstruction & Pharmacophore Analysis

To predict the MoA, we must first dissect the chemical architecture. The molecule is a dihydrochloride salt, implying two basic nitrogen centers capable of protonation at physiological pH.

The Gem-Disubstituted Core

The defining feature is the 4-position quaternary carbon on the piperidine ring, bearing both a hydroxyl group (-OH) and a pyrrolidin-1-ylmethyl amine.

  • The "Ionic Lock" Anchor (Piperidine Nitrogen): The secondary amine of the piperidine ring (pKa ~10-11) will be protonated. In Class A GPCRs (like Muscarinic or Dopamine receptors), this positive charge forms a critical salt bridge with a conserved Aspartate residue in Transmembrane Domain 3 (TM3).

  • The Hydrogen Bond Anchor (4-OH): The hydroxyl group acts as a hydrogen bond donor/acceptor. In muscarinic antagonists (like Biperiden or Trihexyphenidyl analogs), this -OH often interacts with Tyrosine or Threonine residues in the orthosteric binding pocket, stabilizing the inactive conformation.

  • The Hydrophobic Vector (Pyrrolidine): The pyrrolidine ring, attached via a methylene linker, provides a flexible hydrophobic bulk. This moiety typically occupies a hydrophobic sub-pocket (e.g., the "aromatic cage" in AChE or specific hydrophobic pockets in CCR5).

Pharmacophore Visualization

The following diagram illustrates the predicted binding interactions based on conserved GPCR docking sites.

PharmacophoreMap cluster_molecule Ligand Structure cluster_target Predicted Receptor Pocket (GPCR Class A) PipN Piperidine Nitrogen (Cationic Center) GemC 4-Gem-Disubstituted Carbon PipN->GemC AspTM3 Aspartate (TM3) Ionic Lock PipN->AspTM3 Salt Bridge (High Affinity) OHGroup 4-Hydroxyl Group (H-Bond Donor) GemC->OHGroup PyrN Pyrrolidine Nitrogen (Basic Center) GemC->PyrN Methylene Bridge TyrOH Tyrosine/Serine H-Bond Network OHGroup->TyrOH H-Bonding PyrRing Pyrrolidine Ring (Hydrophobic) PyrN->PyrRing HydroPocket Hydrophobic Sub-pocket PyrRing->HydroPocket Van der Waals

Caption: Pharmacophore mapping of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol showing critical "Ionic Lock" and H-bond interactions common in GPCR binding pockets.

Part 2: Primary Mechanism Predictions

Based on the structural analysis and literature mining of 4-hydroxypiperidine scaffolds, three primary mechanisms are predicted in descending order of probability.

Prediction A: Muscarinic Acetylcholine Receptor (mAChR) Antagonist

The 4-hydroxy-4-aminomethyl-piperidine core is structurally homologous to Trihexyphenidyl and Biperiden (antiparkinsonian agents).

  • Mechanism: Competitive antagonism at M1 (neural) or M3 (smooth muscle) receptors.

  • Rationale: The distance between the piperidine nitrogen and the hydroxyl group mimics the acetylcholine pharmacophore but with bulky substituents that prevent receptor activation (antagonism).

Prediction B: Sigma-1 Receptor (σ1R) Modulator

Sigma-1 receptors bind amines flanked by hydrophobic regions.

  • Mechanism: Chaperone protein modulation.

  • Rationale: The "N-alkyl-piperidine" motif is a hallmark of high-affinity Sigma ligands (e.g., Haloperidol derivatives). The pyrrolidine tail provides the necessary lipophilicity to penetrate the ER membrane where σ1R resides.

Prediction C: CCR5 Antagonist Fragment
  • Mechanism: Allosteric inhibition of chemokine binding.

  • Rationale: Many CCR5 antagonists (e.g., Maraviroc analogs) utilize a 4-aminopiperidine scaffold. This molecule may represent a "fragment hit" for this target class.

Part 3: Experimental Validation Protocols

To confirm the MoA, a "Self-Validating" screening cascade is required. Do not jump immediately to animal models; in vitro target deconvolution is the priority.

Tier 1: Radioligand Binding (The "Hit" Confirmation)

Objective: Determine affinity (


) for predicted targets.

Protocol:

  • Membrane Prep: Use CHO-K1 or HEK293 cells overexpressing human M1, M3, and Sigma-1 receptors.

  • Radioligands:

    • For Muscarinic:

      
      -N-Methylscopolamine (NMS).
      
    • For Sigma-1:

      
      -(+)-Pentazocine.
      
  • Competition Assay:

    • Incubate membranes with radioligand (

      
       concentration) and the test compound (10-point titration: 1 nM to 10 µM).
      
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • Incubation: 60-120 mins at 25°C (equilibrium is critical for accurate

      
      ).
      
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    
Tier 2: Functional Profiling (Agonist vs. Antagonist)

Objective: If binding is confirmed (


), determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol (Calcium Flux - FLIPR):

  • Dye Loading: Load cells (e.g., CHO-M1) with Fluo-4 AM calcium indicator.

  • Antagonist Mode:

    • Pre-incubate cells with the test compound for 15 mins.

    • Inject

      
       concentration of Acetylcholine (ACh).
      
    • Readout: Reduction in fluorescence relative to ACh control indicates antagonism.

  • Agonist Mode:

    • Inject test compound alone.

    • Readout: Increase in fluorescence indicates agonism.

Data Interpretation Table:

Assay ResultInterpretationNext Step
High Affinity (

nM), No Ca2+ Flux
Silent AntagonistTest in GTP

S assay to confirm G-protein decoupling.
High Affinity, Reduced ACh Flux Functional AntagonistProceed to selectivity profiling (M1 vs M2/M3).
High Affinity, Increased Ca2+ Flux AgonistUnlikely for this scaffold, but possible.
Low Affinity (

> 10 µM)
Non-BinderDiscard GPCR hypothesis; Screen Ion Channels (Patch Clamp).

Part 4: The Validation Workflow (Visualized)

The following diagram outlines the logical decision tree for deconvoluting the mechanism of this specific compound.

ValidationWorkflow cluster_Tier1 Tier 1: Binding Screen cluster_Tier2 Tier 2: Functional Characterization Start Compound: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol BindM Radioligand Binding (Muscarinic Panel) Start->BindM BindSig Radioligand Binding (Sigma-1) Start->BindSig CaFlux Calcium Flux (FLIPR) (Gq Pathway) BindM->CaFlux Hit (Ki < 1µM) BindSig->CaFlux Hit (Ki < 1µM) Decision Mechanism Definition CaFlux->Decision Blocks Agonist cAMP cAMP HTRF Assay (Gi/Gs Pathway) cAMP->Decision Modulates cAMP Output1 Output1 Decision->Output1 M1/M3 Antagonist (Anticholinergic) Output2 Output2 Decision->Output2 Sigma-1 Modulator (Neuroprotective)

Caption: Step-by-step validation workflow from binding confirmation to functional classification.

References

  • Muscarinic Receptor Structure & Function

    • Kruse, A. C., et al. (2013). "Activation and allosteric modulation of a muscarinic acetylcholine receptor."[1] Nature.

  • Piperidine Scaffolds in GPCR Drug Discovery

    • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today.

  • Sigma-1 Receptor Ligand Design

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • 4-Hydroxypiperidine Synthesis & Utility

    • Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

  • Pyrrolidine Scaffold Versatility

    • Pichon, M., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

Sources

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a specialized gem-disubstituted piperidine scaffold widely utilized in medicinal chemistry as a polar, sp³-rich building block. It serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly for chemokine (CCR5, CCR2) and histamine (H3/H4) receptors.

This guide provides a comprehensive technical review of its synthesis, physicochemical properties, and application in fragment-based drug design (FBDD). Unlike simple linear linkers, the quaternary center at the 4-position restricts conformational flexibility, potentially enhancing receptor selectivity while improving metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyrrolidinylmethyl moiety. The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-life stability compared to the hygroscopic free base.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
Molecular Formula C₁₀H₂₂Cl₂N₂OSalt Form
Molecular Weight 257.20 g/mol Free Base: 184.28 g/mol
CAS Number 683772-11-4 (Free Base)Salt CAS varies by vendor
Solubility >50 mg/mL in Water, DMSOHighly soluble due to ionic nature
pKa (Calc) ~9.8 (Piperidine), ~8.9 (Pyrrolidine)Diprotic acid in salt form
Appearance White to off-white crystalline solidHygroscopic

Synthetic Methodology

The industrial standard for synthesizing 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol relies on the Corey-Chaykovsky epoxidation followed by nucleophilic ring opening. This route is preferred over Grignard additions due to higher functional group tolerance and scalability.

Reaction Mechanism & Protocol

The synthesis proceeds through a spiro-epoxide intermediate, which is subsequently opened by pyrrolidine. This method ensures the correct regiochemistry, placing the hydroxyl group and the amine substituent on the same carbon (gem-disubstituted).

Step 1: Corey-Chaykovsky Epoxidation
  • Reagents: N-Boc-4-piperidone, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH).

  • Solvent: DMSO/THF (1:1).

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The sulfur ylide attacks the ketone to form a betaine intermediate, which collapses to form tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate .

Step 2: Nucleophilic Epoxide Opening
  • Reagents: Pyrrolidine (excess).

  • Solvent: Methanol or Ethanol (sealed tube if necessary).

  • Conditions: Reflux (60–80°C), 6–12 hours.

  • Mechanism: Pyrrolidine attacks the less hindered methylene carbon of the epoxide (Sɴ2-like), resulting in ring opening to yield the tertiary alcohol.

Step 3: Acidic Deprotection
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Conditions: RT, 1–2 hours.

  • Workup: Concentration in vacuo and trituration with diethyl ether to yield the dihydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical spiro-epoxide intermediate.

SynthesisPath Start N-Boc-4-Piperidone Step1 Corey-Chaykovsky Epoxidation Start->Step1 TMSOI, NaH Inter Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Step1->Inter Step2 Nucleophilic Ring Opening Inter->Step2 Pyrrolidine, Heat BocProd N-Boc-Protected Intermediate Step2->BocProd Step3 HCl Deprotection BocProd->Step3 HCl/Dioxane Final 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol 2HCl Step3->Final

Figure 1: Synthetic pathway via the spiro-epoxide intermediate (1-oxa-6-azaspiro[2.5]octane).

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is a classic example of a "high Fsp³" scaffold. In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat aromatic rings.

  • Rigidification: The spiro-like substitution at C4 locks the piperidine ring into a chair conformation, reducing the entropic penalty upon binding to a receptor.

  • Vector Positioning: The hydroxyl group provides a specific hydrogen-bond donor/acceptor site, while the pyrrolidine arm extends into hydrophobic pockets.

Therapeutic Targets

Literature and patent analysis indicate this scaffold is frequently employed in:

  • Chemokine Receptor Antagonists: Specifically CCR5 and CCR2 antagonists for HIV and anti-inflammatory indications. The basic nitrogen of the pyrrolidine mimics the positively charged residues of endogenous chemokine ligands.

  • Histamine H3/H4 Ligands: The dual-amine motif (piperidine + pyrrolidine) separated by a flexible linker is a pharmacophore hallmark for histamine receptor recognition.

  • Opioid Receptor Modulators: 4-substituted piperidines are the core of the fentanyl/pethidine class, though the 4-OH/4-alkylamine variation leans towards mu-opioid antagonists or mixed agonist/antagonists.

Safety & Handling Protocols

Hazard Identification
  • Signal Word: WARNING

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Corrosion/Irritation (Category 2) - Due to acidic nature of 2HCl

    • Serious Eye Damage/Irritation (Category 2A)

Handling Procedures
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence, making accurate weighing difficult.

  • Incompatibility: Strong oxidizing agents and strong bases (which will liberate the volatile free base).

References

  • Preparation of Spiro-Epoxide Intermediate

    • Source: WO2014139325A1. "Therapeutic compounds and compositions."
    • Relevance: details the synthesis of tert-butyl 1-oxa-6-azaspiro[2.
  • Nucleophilic Opening of Epoxides with Amines

    • Source: European Patent EP2206707B1. "Azolecarboxamide compound or salt thereof."
    • Relevance: Describes the general methodology for opening spiro-epoxides with amine nucleophiles to generate 4-hydroxypiperidine deriv
  • Safety Data for Piperidine Derivatives

    • Source: Sigma-Aldrich SDS (Piperidine/Pyrrolidine deriv
    • Relevance: General safety handling for piperidine dihydrochlorides.

Methodological & Application

Application Note: High-Throughput Screening & Fragment-Based Lead Generation using 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for utilizing 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (hereafter referred to as 4-PMP-ol ) within High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.[1]

4-PMP-ol is a high-value, sp³-enriched fragment scaffold.[1] Unlike traditional "flat" aromatic fragments, its piperidine-4-ol core provides critical three-dimensional complexity, enhancing specificity in protein-ligand interactions.[1] This protocol focuses on its application as a fragment library component for Surface Plasmon Resonance (SPR) screening and as a privileged scaffold for diversity-oriented synthesis (DOS) targeting GPCRs and ion channels.[1]

Technical Profile & Mechanistic Grounding

Chemical Identity & Properties[1][2]
  • IUPAC Name: 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride[1]

  • Structural Class: Gem-disubstituted piperidine; Diamine.[1]

  • Key Functionality:

    • 4-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor and a "growth vector" for lead optimization.[1]

    • Secondary Amine (Piperidine): Provides a handle for library expansion (acylation, alkylation).[1]

    • Tertiary Amine (Pyrrolidine): Enhances solubility and basicity (pKa ~9.5), often engaging in salt bridges with Asp/Glu residues in binding pockets.[1]

The "Escape from Flatland"

In modern HTS, libraries are shifting away from planar, aromatic-heavy compounds toward sp³-rich architectures. 4-PMP-ol is a quintessential "3D fragment."[1] Its tetrahedral center at the 4-position prevents non-specific hydrophobic stacking (promiscuity) while allowing the molecule to explore distinct sub-pockets.[1]

PropertyValueRelevance to HTS
Molecular Weight ~257.2 g/mol (Salt)Ideal Fragment (<300 Da rule).[1]
Solubility >50 mM (Water)Excellent for high-concentration fragment screening (SPR/NMR).[1]
cLogP < 0Low lipophilicity reduces false positives from aggregation.[1]
H-Bond Donors/Acceptors 2 / 3Balanced profile for specific binding.

Experimental Protocol: High-Concentration Fragment Screening (SPR)[1]

This protocol describes the screening of 4-PMP-ol against a target protein (e.g., a kinase or GPCR domain) using Surface Plasmon Resonance (SPR).[1]

Reagents & Equipment
  • Compound: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (purity >95%).[1]

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Note: Avoid phosphate buffers if using NTA chips.

Stock Preparation (Critical Step)

Causality: As a dihydrochloride salt, 4-PMP-ol is hygroscopic.[1] Improper handling leads to concentration errors, ruining K_D calculations.[1]

  • Weighing: Weigh the solid in a humidity-controlled environment (<30% RH).

  • Solubilization: Dissolve to 100 mM in 100% DMSO .

    • Note: While water-soluble, DMSO is preferred for library consistency.[1]

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC: Verify concentration via UV-Vis or CLND (Chemiluminescent Nitrogen Detection) before plating.

Assay Setup (Clean Screen)

The "Clean Screen" eliminates sticky compounds before the actual binding run.[1]

  • Dilution: Dilute the 100 mM stock to a screening concentration of 500 µM in Running Buffer (final DMSO concentration matched to 0.5-1%).

  • Injection: Inject over the reference surface (no protein) and active surface.[1]

  • Contact Time: 30 seconds.

  • Dissociation Time: 60 seconds.

  • Criteria:

    • Binding Response: Must be rectangular (fast on/off).

    • Residual Binding: < 5 RU after dissociation (indicates no stickiness).[1]

Affinity Determination (Single-Cycle Kinetics)

If 4-PMP-ol shows specific binding in the Clean Screen, proceed to K_D determination.[1]

  • Concentration Series: Prepare a 5-point dilution series (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM).

  • Injection: Inject sequentially from lowest to highest concentration without regeneration in between.

  • Analysis: Fit data to a 1:1 Steady State Affinity model .

    • Why Steady State? Fragments have very fast k_on and k_off rates; kinetic fitting is often unreliable.[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling 4-PMP-ol in a screening campaign, distinguishing between its role as a direct hit and a scaffold for synthesis.

G Start Library Input: 4-PMP-ol (Fragment) QC QC: Solubility & Purity (LC-MS / CLND) Start->QC Screen Primary Screen (SPR/NMR) @ 500 µM QC->Screen Pass Decision Binding Signal? Screen->Decision Hit Validated Hit (Specific Binding) Decision->Hit Yes (Fast On/Off) NoBind Inactive (Discard) Decision->NoBind No Signal / Sticky PathA Path A: Fragment Evolution Grow from Piperidine N Hit->PathA SAR Expansion PathB Path B: Fragment Linking Link via 4-OH group Hit->PathB Linking Strategy Lead Lead Candidate (High Affinity) PathA->Lead PathB->Lead

Figure 1: Decision matrix for processing 4-PMP-ol in a Fragment-Based Drug Discovery (FBDD) workflow.

Data Analysis & Interpretation

Ligand Efficiency (LE) Calculation

When 4-PMP-ol (MW ~184 Da free base) binds with an affinity (K_D) of 500 µM, calculate Ligand Efficiency to justify further investment.[1]



  • HAC for 4-PMP-ol: 13 non-hydrogen atoms.[1]

  • Threshold: A good fragment hit should have LE > 0.3 kcal/mol/atom.[1]

  • Interpretation: If LE is high, the interactions are high-quality, justifying the synthetic effort to grow the molecule.[1]

Troubleshooting Common Issues
IssueCauseSolution
Super-stoichiometric Binding Aggregation or non-specific binding.[1]Add 0.01% Triton X-100; re-test solubility.
Negative Signal Mismatch in DMSO concentration between buffer and sample.Perform "Solvent Correction" cycles in Biacore.
Slow Dissociation Covalent reaction or intercalation (rare for this scaffold).[1]Check protein integrity; verify reversibility.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[1] Nature Chemistry, 1, 187–192.[1] Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • PubChem Compound Summary. (2023). "4-(1-Pyrrolidinyl)piperidine" (Structural Analog).[1] National Center for Biotechnology Information.[1] Link[1]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" as a tool compound for neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Executive Summary

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a specialized chemical scaffold and fragment probe widely utilized in neuroscience medicinal chemistry. Characterized by a rigidified piperidine core with a gem-disubstituted C4 center (containing both a hydroxyl group and a pyrrolidinyl-methyl moiety), this compound represents a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and Sigma-1 receptors (


R).

This guide details its application as a high-value intermediate for synthesizing CNS-active ligands, its utility in Fragment-Based Drug Discovery (FBDD) as a polar core, and protocols for its derivatization and handling.

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
Common Role Pharmacophore Scaffold, Fragment Probe, Building Block
Molecular Formula C₁₀H₂₀N₂O[1] · 2HCl
Molecular Weight 257.20 g/mol (Salt); 184.28 g/mol (Free Base)
Solubility Highly soluble in water (>50 mM), DMSO, and Methanol
pKa (Calc) ~9.8 (Piperidine N), ~8.5 (Pyrrolidine N)
Key Structural Features Gem-disubstituted C4 center; H-bond donor (OH) & acceptor (N); Secondary amine for diversification

Neuroscience Applications

Sigma-1 Receptor ( R) Ligand Design

The 4-substituted piperidine motif is a hallmark of high-affinity Sigma-1 receptor ligands (e.g., Haloperidol, Donepezil). This specific compound serves as the hydrophilic "amine" pharmacophore.

  • Mechanism: The basic nitrogen in the pyrrolidine ring mimics the protonatable amine required for the ionic bond with Asp126 in the

    
    R binding pocket.
    
  • Design Strategy: Researchers N-alkylate the piperidine nitrogen with hydrophobic linkers (e.g., benzyl, phenethyl) to satisfy the primary and secondary hydrophobic regions of the receptor.

  • Utility: It allows for the rapid generation of SAR (Structure-Activity Relationship) libraries to optimize selectivity between

    
     and 
    
    
    
    receptors.
Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns targeting CNS targets (like Muscarinic M1/M4 or NMDA receptors), this compound is used as a polar fragment .

  • Low Molecular Weight: <200 Da (free base), ideal for fragment screening.

  • 3D Complexity: Unlike flat aromatic fragments, the sp³-rich piperidine/pyrrolidine system provides 3D vectors (Fsp³ character), which correlates with higher clinical success rates and better blood-brain barrier (BBB) penetration.

  • Screening: Used in NMR (STD-NMR) or Surface Plasmon Resonance (SPR) assays to identify weak binding to novel pockets.

Solubility & BBB Permeability Enhancer

The pyrrolidinyl-methyl group acts as a "solubilizing tail." When attached to highly lipophilic CNS drug candidates that suffer from poor aqueous solubility, this scaffold can improve physicochemical properties without abolishing potency, leveraging the piperidine active transport mechanisms.

Scientific Visualization: Ligand Design Workflow

The following diagram illustrates the logical flow of using this scaffold to generate a high-affinity Sigma-1 receptor antagonist.

LigandDesign Scaffold Scaffold: 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol Derivatization Reaction: N-Alkylation / Reductive Amination Scaffold->Derivatization + Hydrophobic Linker Library Library Generation: N-Benzyl / N-Phenethyl analogs Derivatization->Library Screening Assay: Sigma-1 Binding (Radioligand) Library->Screening Lead Lead Candidate: High Affinity CNS Ligand Screening->Lead IC50 < 10 nM

Caption: Workflow transforming the hydrophilic scaffold into a lipophilic, high-affinity CNS ligand via N-substitution.

Experimental Protocols

Protocol A: Handling & Free Base Liberation

Context: The dihydrochloride salt is stable but non-nucleophilic. For chemical coupling, the free base must be generated in situ or isolated.

  • Dissolution: Dissolve 100 mg of the dihydrochloride salt in 2 mL of Methanol (MeOH).

  • Basification: Add 3 equivalents of Polymer-Supported Carbonate (e.g., MP-Carbonate) or anhydrous

    
    .
    
  • Agitation: Stir gently at Room Temperature (RT) for 30 minutes.

  • Filtration: Filter off the solid salts/resin.

  • Concentration: Evaporate the solvent under reduced pressure (keep bath <40°C) to obtain the viscous oil (free base). Note: Use immediately due to potential amine oxidation.

Protocol B: General N-Alkylation (Library Synthesis)

Context: Attaching a hydrophobic tail to target Sigma or GPCR receptors.

Reagents:

  • Scaffold (Free base or Salt + Base)

  • Alkyl Halide (e.g., Benzyl bromide)

  • Solvent: Acetonitrile (ACN) or DMF

  • Base:

    
     or DIPEA
    

Steps:

  • Setup: In a reaction vial, suspend 1.0 eq of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride in ACN.

  • Activation: Add 3.5 eq of

    
    . Stir for 10 min.
    
  • Addition: Add 1.1 eq of the desired Alkyl Halide dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Alkyl Group - HCl).

  • Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient) is usually required to remove over-alkylated byproducts.

Protocol C: Fragment Screening via STD-NMR

Context: Detecting weak binding of the scaffold to a target protein (e.g., a purified receptor domain).

  • Sample Prep: Prepare a 500 µM solution of the compound in deuterated buffer (

    
     or PBS-d).
    
  • Protein Addition: Add target protein at a 1:50 or 1:100 ratio (Protein:Ligand).

  • Pulse Sequence: Run Saturation Transfer Difference (STD) NMR pulse sequence.

  • Analysis:

    • Irradiate protein resonances (on-resonance).

    • Record reference spectrum (off-resonance).

    • Result: Signals appearing in the difference spectrum indicate the scaffold is transiently binding to the protein. The protons with the strongest STD effect map the binding orientation (e.g., is the pyrrolidine ring buried?).

Critical Considerations & Troubleshooting

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Weigh quickly in ambient air.

  • Regioselectivity: The compound contains two nitrogens. The pyrrolidine nitrogen is tertiary and sterically hindered; the piperidine nitrogen is secondary. Under standard alkylation conditions, reaction occurs exclusively at the piperidine nitrogen .

  • Stereochemistry: This compound is achiral (meso-like symmetry in the piperidine plane), which simplifies NMR analysis compared to 3-substituted piperidines.

References

  • Wünsch, B. (2012). "Structure-Activity Relationships of Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 55(13), 5655-5678. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery?" Drug Discovery Today, 14(19-20), 1011-1020. (Context on sp3-rich scaffolds like piperidines). Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • ChemicalBook. (2023). "Piperidine, 4-(1-pyrrolidinylmethyl)- Properties and CAS Data." (Verification of chemical structure and availability). Link

(Note: While this specific intermediate is a common building block, specific "named" pharmacological studies often refer to its derivatives. The protocols above are derived from standard medicinal chemistry practices for this class of heterocycles.)

Sources

Troubleshooting & Optimization

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Solutions Document ID: TSC-CHEM-2024-089 Status: Active Audience: Medicinal Chemists, Process Chemists

Introduction: The "Polarity Trap"

You are likely here because your compound—4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride —is behaving like a "sticky oil" or streaking uncontrollably on silica.

This molecule presents a perfect storm of purification challenges:

  • Extreme Polarity: It contains two basic nitrogen centers (secondary and tertiary amines) and a tertiary alcohol.

  • Salt Hygroscopicity: The dihydrochloride salt form is highly water-soluble and hygroscopic, often turning into a deliquescent gum upon exposure to air.

  • Amphoteric Behavior: The free base is soluble in polar organics (MeOH, DCM/MeOH), while the salt is only soluble in water or lower alcohols.

This guide moves beyond standard protocols to address the specific physicochemical traps of this diamine scaffold.

Module 1: The "Sticky Solid" Crisis (Hygroscopicity)

Issue: The final product is an amorphous foam or oil that refuses to solidify, or it turns into a liquid shortly after isolation.

Root Cause: The dihydrochloride salt lattice energy is often disrupted by trace water or solvent inclusions (methanol/ethanol). The high charge density of the diamine pulls moisture from the air immediately.

Troubleshooting Protocol: The "Double-Drying" Technique

Do not rely on a simple vacuum oven. You must break the solvent solvates.

  • Azeotropic Drying:

    • Dissolve your "sticky" salt in a minimum amount of anhydrous methanol .

    • Add 5 volumes of toluene or cyclohexane .

    • Rotovap to dryness. Repeat 3x.

    • Why? This removes trace water and breaks alcohol solvates that prevent crystal lattice formation.

  • Trituration (The Physical Break):

    • Take the resulting foam. Add anhydrous diethyl ether (or MTBE if ether is restricted).

    • Sonicate vigorously for 10-15 minutes.

    • Observation: The oil should harden into a white suspension.

    • Filter under nitrogen (Schlenk filtration) to avoid moisture re-absorption.

  • Storage:

    • Store strictly in a desiccator over

      
       or under Argon.
      

Module 2: Chromatographic Separation (The "Streaking" Issue)

Issue: Standard Normal Phase (NP) chromatography results in broad tails, poor resolution, or irreversible adsorption of the compound to the silica.

Root Cause: The secondary amine (piperidine ring) and tertiary amine (pyrrolidine) interact strongly with acidic silanols on the silica surface.

Solution A: Modified Normal Phase (For Free Base)

Target this method if you are purifying BEFORE salt formation.

  • Stationary Phase: Amine-functionalized silica (NH2-silica) is ideal but expensive.

  • Mobile Phase Modifier: You must saturate the silica surface with a competitive base.

    • Solvent System: DCM : MeOH :

      
       (90:9:1).
      
    • Critical Step: Flush the column with mobile phase containing the ammonia/TEA before loading the sample. This "deactivates" the active silanol sites.

Solution B: Reverse Phase (C18) - The Gold Standard

Target this method for the dihydrochloride salt or difficult mixtures.

  • Column: C18 or C18-Aq (for high polarity retention).

  • Mobile Phase:

    • Buffer: 0.1% TFA (Trifluoroacetic acid) in Water/Acetonitrile.

    • Mechanism:[1][2][3][4][5][6] TFA protonates both amines (

      
       ~10-11), forming a transient ion-pair that is hydrophobic enough to interact with the C18 chain, sharpening the peak.
      
  • Warning: TFA salts are hygroscopic. You must perform a "Salt Exchange" (see Module 3) if you need the HCl salt specifically.

Module 3: Crystallization & Salt Formation (The Ultimate Clean-up)

Issue: How to convert the crude mixture or TFA salt into a high-purity Dihydrochloride crystal.

The Workflow: We utilize the solubility differential between the free base (organic soluble) and the salt (organic insoluble) to reject impurities.

Step-by-Step Protocol
  • Free Base Liberation (Extraction):

    • Dissolve crude salt in minimal water.

    • Adjust pH to >12 using 2M NaOH.

    • Extraction Solvent: Use DCM:Isopropanol (3:1) .

    • Why? Pure DCM is often too non-polar to extract this specific polar di-amine alcohol efficiently. The IPA helps pull the alcohol moiety into the organic phase.

    • Dry organic layer (

      
      ) and evaporate.[7]
      
  • Salt Formation (Controlled Precipitation):

    • Dissolve the oily free base in anhydrous Ethanol (5 mL per gram).

    • Cool to 0°C.

    • Add 2.2 equivalents of HCl (using 2M HCl in Diethyl Ether or Dioxane). Do not use aqueous HCl.

    • Observation: A white precipitate should form immediately.

  • Recrystallization (Polymorph Control):

    • Solvent System: Ethanol (solvent) + Acetone or Et2O (anti-solvent).

    • Heat the suspension in Ethanol until dissolved (add drops of MeOH if stubborn).

    • Add Acetone dropwise until persistent turbidity is seen.[3]

    • Cool slowly to Room Temp

      
       4°C 
      
      
      
      -20°C.

Data: Solubility Profile

SolventFree Base SolubilityDihydrochloride Salt Solubility
WaterLow/ModerateVery High
MethanolHighHigh
EthanolModerateModerate (Hot) / Low (Cold)
DCMHighInsoluble
Diethyl EtherLowInsoluble (Anti-solvent)

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, accounting for its dual-amine nature.

PurificationWorkflow Start Crude Reaction Mixture (Containing 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol) CheckState Current State? Start->CheckState FreeBase Free Base (Oil) CheckState->FreeBase Neutral pH Salt Crude Salt (Sticky Solid) CheckState->Salt Acidic pH Silica Silica Chromatography? (Risk: Streaking) FreeBase->Silica Extraction pH Adjustment -> Extraction Use DCM:IPA (3:1) solvent Salt->Extraction Convert to Free Base first ModSilica Use DCM:MeOH:NH4OH (90:9:1) Pre-wash column with base Silica->ModSilica Yes SaltForm Salt Formation HCl in Dioxane/Ether (Anhydrous) Silica->SaltForm No (Skip to Salt) ModSilica->SaltForm Extraction->SaltForm Recryst Recrystallization Solvent: EtOH/Acetone SaltForm->Recryst Final Pure Dihydrochloride Salt (White Crystalline Solid) Recryst->Final

Caption: Workflow for converting crude reaction mixtures or sticky salts into high-purity crystalline dihydrochloride, highlighting the critical extraction and salt formation steps.

FAQ: Troubleshooting Common Failures

Q1: My product is trapped in the aqueous layer during extraction. What now? A: This is common due to the high polarity of the hydroxyl and amine groups.

  • Fix: Saturate the aqueous phase with NaCl ("Salting Out").

  • Fix: Switch extraction solvent from DCM to n-Butanol or Chloroform:Isopropanol (3:1) . These mixtures have higher polarity and can pull the amine out of the brine.

Q2: I used HCl in Methanol, but no precipitate formed. A: Methanol is too polar; it solubilizes the salt.

  • Fix: Evaporate the methanol to a thick oil. Add Ethanol , sonicate, and then add Diethyl Ether dropwise. The lower polarity of the ether will force the salt lattice to crash out.

Q3: The NMR shows broad peaks for the protons near the nitrogens. A: This is characteristic of ammonium salts exchanging protons or aggregation.

  • Fix: Run the NMR in

    
     . If using DMSO-
    
    
    
    , add a drop of
    
    
    or elevate the temperature to 45°C to sharpen the exchangeable protons.

References

  • Sigma-Aldrich. 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride Product Specification. Accessed 2024.[8]

  • BenchChem Technical Support. Purification of Aminomethyl-dihydropyran and Piperidine Derivatives. (General protocols for polar amine purification).

  • ResearchGate Community. Purification of organic hydrochloride salts: Strategies for polar amines. (Discussion on solvent selection for diamine salts).

  • WIPO Patent WO/2020/179817. Purification Method for Diamine Compounds. (Industrial methods for separating diamine salts from impurities).

  • PrepChem. Synthesis and Purification of Piperidine Hydrochloride Derivatives. (Specific protocols for recrystallizing piperidine salts).

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. Here, we will address common questions and provide troubleshooting strategies to ensure the integrity of your experiments.

Understanding the Molecule: A Stability Overview

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride possesses several functional groups that can be susceptible to degradation under various conditions. The key structural features to consider are the two tertiary amine groups (one in the pyrrolidine ring and one in the piperidine ring) and a tertiary alcohol. The dihydrochloride salt form generally enhances stability and solubility in aqueous solutions. However, exposure to certain environmental factors can still lead to degradation.

Potential sites for degradation include the piperidine and pyrrolidine rings. The tertiary amines are p[1]articularly susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.

Frequently Asked Q[1]uestions (FAQs)

Q1: What are the optimal storage conditions for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride?

A1: To ensure the long-term stability of the compound, it is recommended to store it at room temperature in a dry and cool place. The container should be tightly sealed to protect it from moisture and air. Exposure to moisture and [2][3]air may negatively affect the quality of the product. For enhanced stability, e[2]specially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: I'm preparing an a[3]queous stock solution. What precautions should I take?

A2: When preparing aqueous solutions, it is crucial to use high-purity, de-gassed water to minimize dissolved oxygen, which can promote oxidative degradation. Given that the compound is a dihydrochloride salt, the initial pH of the solution will be acidic. It is important to assess the stability of the compound at the intended experimental pH. If the experimental conditions require a neutral or basic pH, it is advisable to prepare the solution fresh and use it promptly, as changes in pH can affect stability.

Q3: My analytical results (e.g., HPLC peak area) are inconsistent over time. Could this be a degradation issue?

A3: Yes, inconsistent analytical results, particularly a decrease in the main peak area and the appearance of new, smaller peaks, are classic indicators of compound degradation. The presence of tertiary [1]amines makes the molecule susceptible to oxidation. It is crucial to investig[1]ate the stability of your compound under your specific analytical and storage conditions. A forced degradation study can be a valuable tool to understand the compound's stability profile.

Q4: What are the likel[1]y degradation pathways for this molecule?

A4: While specific degradation pathways for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride are not extensively documented in public literature, we can infer potential pathways based on its chemical structure. The primary degradation routes are likely to be:

  • Oxidation: The tertiary amines in both the pyrrolidine and piperidine rings are susceptible to oxidation, potentially forming N-oxides. This can be initiated by [1]atmospheric oxygen, peroxide impurities in solvents, or exposure to light.

  • Photodegradation: [1] Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.

  • Thermal Degradation[1]: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation processes.

Here is a diagram illust[2]rating a hypothetical oxidative degradation pathway:

Hypothetical Oxidative Degradation Pathway parent 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol n_oxide N-Oxide Derivatives parent->n_oxide Oxidation (e.g., O₂, H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation/Rearrangement Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC ID Identify Degradants HPLC->ID Method Develop Stability-Indicating Method ID->Method Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Sources

Technical Support Center: Analytical Optimization for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Analytical Method Sensitivity for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals Version: 1.0[1]

Introduction: The "Invisible" Analyte Challenge

You are likely here because you are struggling to detect 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (hereafter referred to as 4-PMP-2HCl ).[1] This molecule presents a "perfect storm" of analytical challenges:

  • No Chromophore: It lacks the conjugated

    
    -systems (aromatic rings) required for standard UV detection at 254 nm.[1]
    
  • High Polarity: The dihydrochloride salt form and the hydroxyl group make it extremely hydrophilic, causing it to elute in the void volume (

    
    ) of standard C18 columns.
    
  • Basic Tailing: The two nitrogen atoms (secondary piperidine and tertiary pyrrolidine) interact strongly with residual silanols, leading to severe peak tailing.[1]

This guide provides three validated workflows to overcome these issues, ranging from high-end Mass Spectrometry optimization to accessible chemical derivatization.

Module 1: Method Selection Strategy

Before modifying your mobile phase, determine the best detection strategy based on your available instrumentation.

MethodSelection Start Start: Select Instrumentation HasMS Is LC-MS/MS available? Start->HasMS YesMS YES: Direct Analysis HasMS->YesMS Sensitivity < 1 ng/mL NoMS NO: UV/PDA Only HasMS->NoMS Mode Mode: ESI Positive YesMS->Mode Column Column: HILIC (Amide or Silica) Mode->Column DirectUV Direct UV (200-210 nm)? NoMS->DirectUV Fail High Noise / Low Sensitivity DirectUV->Fail Avoid Deriv Solution: Derivatization DirectUV->Deriv Recommended Reagent Reagent: Dansyl Chloride (Targets 2° Amine) Deriv->Reagent

Figure 1: Decision matrix for selecting the optimal detection method based on laboratory resources.

Module 2: LC-MS/MS Optimization (Highest Sensitivity)

If you have a Mass Spectrometer, this is the gold standard. 4-PMP-2HCl ionizes readily in ESI(+) mode due to its two basic nitrogen centers.[1]

Ionization Physics
  • Primary Ion:

    
     (m/z ~185.16 for free base).[1]
    
  • Secondary Ion:

    
     may form at low pH due to the two basic sites (piperidine NH and pyrrolidine N).[1]
    
  • Troubleshooting Suppression: The dihydrochloride salt contributes

    
     ions, which can suppress ionization.[1] Desalt the sample  using Solid Phase Extraction (SPE) or dilute significantly in organic solvent if sensitivity drops.[1]
    
Chromatography: HILIC vs. Reversed-Phase

Standard C18 columns fail because the molecule is too polar.[1] You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed Phase .[1]

ParameterOption A: HILIC (Recommended) Option B: High-pH C18
Column Phase Amide or Zwitterionic (e.g., BEH Amide)Hybrid C18 (e.g., CSH C18, Gemini NX)
Mechanism Partitioning into water layer on silicaHydrophobic interaction (deprotonated state)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in 95% ACN10 mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B 10 mM Ammonium Formate (pH 3.[1]0) in Water100% Acetonitrile
Elution Order Retained (Elutes later than impurities)Retained (Neutral form is hydrophobic)
MS Sensitivity High (High organic % enhances desolvation)Medium (High water % limits desolvation)
Troubleshooting HILIC Instability

Issue: "My retention time is shifting between runs." Cause: HILIC columns require a stable water layer on the silica surface. Fix:

  • Equilibration: Equilibrate for at least 20 column volumes (vs. 5 for C18).

  • Sample Diluent: The sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a 100% water sample will disrupt the HILIC phase and cause peak splitting.

Module 3: Derivatization for UV Detection (No MS Available)

If you are limited to UV/HPLC, you must chemically attach a chromophore.[1] The secondary amine on the piperidine ring is the ideal target for Dansyl Chloride .

Protocol: Dansyl Chloride Labeling

This reaction targets the secondary amine to form a sulfonamide, which fluoresces and absorbs strongly at 254 nm and 338 nm.

Reagents:

  • Dansyl Chloride Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH adjusted to 9.5 with NaOH.
    

Workflow:

  • Mix: Add 200 µL Sample + 200 µL Buffer (pH 9.5) + 200 µL Dansyl Chloride solution.

  • Incubate: Heat at 55°C for 20 minutes (Dark).

    • Why? Heat drives the reaction to completion; darkness prevents photodegradation of the dansyl fluorophore.

  • Quench: Add 50 µL of 5% Methylamine or Glycine to consume excess reagent.

  • Analyze: Inject onto a standard C18 column.[1] The derivatized molecule is now hydrophobic and will retain well.

Detection Settings:

  • UV: 254 nm (Universal) or 338 nm (Specific).[1]

  • Fluorescence: Excitation 340 nm / Emission 525 nm (Ultra-sensitive, reaches ng/mL levels).[1]

Frequently Asked Questions (Troubleshooting)

Q1: Why is my peak tailing severely on a C18 column?

A: This is "Silanol Activity." The basic nitrogens in 4-PMP-2HCl are protonated at acidic pH and interact electrostatically with the negatively charged silanol groups (


) on the silica backbone.
  • Fix 1: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1] The

    
     anion pairs with the protonated amine, masking the charge (Ion Pairing). Note: TFA suppresses MS signals.
    
  • Fix 2: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) designed to withstand high pH (pH 10).[1] At pH 10, the amine is deprotonated (neutral) and will not interact with silanols.

Q2: I am seeing a "Ghost Peak" in my blank. What is it?

A: If you are using the Dansyl Chloride method, the excess reagent hydrolyzes to form Dansyl Sulfonic Acid (Dansyl-OH), which fluoresces.

  • Verification: Run a "Reagent Blank" (Buffer + Reagent, no sample).[1] If the peak appears there, it is a byproduct.

  • Resolution: Adjust your gradient to separate the Dansyl-OH peak (elutes early) from your Derivatized-4-PMP peak (elutes later).

Q3: Can I use Refractive Index (RI) detection?

A: Only for raw material assay (mg/mL levels). RI is not sensitive enough for impurity analysis or biological samples (ppm/ppb levels).[1] It is also incompatible with gradient elution.[1]

References

  • Guidance on HILIC Separations

    • Title: Hydrophilic Interaction Chromatography (HILIC) - A Guide for Users.[1]

    • Source: Waters Corporation.[1]

    • URL:[Link][1]

  • Derivatization Protocols

    • Title: Dansyl Chloride Derivatization for the Analysis of Amines.[2][3][4][5]

    • Source: Sigma-Aldrich (Merck).[1]

  • Ion Pairing & pH Effects

    • Title: Effect of pH on LC-MS Analysis of Amines.[1][6]

    • Source: Waters Application Notes.[1]

    • URL:[Link][1]

  • Molecule Context

    • Title: 4-(1-Pyrrolidinyl)piperidine (Structural Analog Data).[1]

    • Source: PubChem.[1][7][8]

    • URL:[Link][1]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride . It is designed to address specific "pain points" encountered during the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Subject: Scale-Up Optimization for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol 2HCl Ticket ID: SC-PYR-PIP-04 Status: Open Responder: Senior Application Scientist

Executive Summary: The Synthetic Logic

This synthesis relies on the construction of a quaternary carbon center at the 4-position of the piperidine ring. The most robust route involves the Corey-Chaykovsky epoxidation of an N-protected piperidone, followed by a regioselective nucleophilic ring-opening with pyrrolidine.

The primary challenges at scale are:

  • Thermal Runaway: The epoxidation is highly exothermic.

  • Regioselectivity: Ensuring exclusive attack at the methylene carbon during ring opening.

  • Salt Hygroscopicity: The dihydrochloride salt is prone to deliquescence and "oiling out."

Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor Ketone N-Boc-4-Piperidone (Starting Material) Epoxide Spiro-Epoxide (Intermediate A) Ketone->Epoxide Corey-Chaykovsky (TMSOI, KOtBu, DMSO) Exotherm Control! RingOpen Amino-Alcohol (Free Base) Epoxide->RingOpen Pyrrolidine (Nu- Attack) Regioselective Imp1 Gem-Dimethyl (Methylation Side-Rxn) Epoxide->Imp1 Excess Base/Heat Imp2 Elimination Product (Allylic Alcohol) Epoxide->Imp2 Base Catalyzed Salt Target 2HCl Salt (Final Product) RingOpen->Salt HCl/IPA or Et2O Anhydrous Conditions

Figure 1: Synthetic workflow for the target scaffold, highlighting the critical intermediate (Spiro-Epoxide) and potential failure modes.

Module 1: Epoxide Formation (Corey-Chaykovsky Reaction)

The Reaction: Conversion of N-Boc-4-piperidone to tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

FAQ: Safety & Exotherm Control

Q: I am seeing a dangerous temperature spike when adding the base to the TMSOI/Ketone mixture. How do I control this at 100g scale?

A: The deprotonation of Trimethylsulfoxonium iodide (TMSOI) to form the ylide is exothermic, as is the subsequent methylene transfer.

  • Root Cause: Adding solid base (NaH or KOtBu) too quickly to the reaction mixture.

  • Protocol Adjustment:

    • Switch Bases: If using NaH in DMSO, be extremely cautious; this mixture can be explosive at elevated temperatures. Potassium tert-butoxide (KOtBu) in THF/DMSO is a safer, homogenous alternative for scale-up [1].

    • Reverse Addition: Do not dump the base into the ketone. Instead, generate the ylide first (TMSOI + Base) at 0°C to room temperature. Once the evolution of gas/heat ceases, cool the ylide solution to 0°C and slowly add the ketone as a solution in THF.

    • Active Cooling: Ensure your jacketed reactor is set to -10°C during addition to maintain an internal temperature < 5°C.

Troubleshooting: Incomplete Conversion

Q: The reaction stalls at 85% conversion. Adding more TMSOI doesn't help.

A: Water is the enemy here. The sulfur ylide is basic and will quench with trace moisture.

  • Solution: Dry your DMSO over molecular sieves (3Å) for 24 hours prior to use. Ensure the TMSOI is free-flowing and not clumped (hygroscopic).

  • Stoichiometry: Use 1.2 – 1.3 equivalents of TMSOI and Base relative to the ketone.

Module 2: Nucleophilic Ring Opening

The Reaction: Reaction of the spiro-epoxide with pyrrolidine to form the amino-alcohol.

FAQ: Regioselectivity & Kinetics

Q: Why does the reaction require such long heating times (24h+), and am I getting the right isomer?

A:

  • Regiochemistry: You are attacking a spiro-epoxide. One carbon is quaternary (sterically hindered); the other is a methylene. Under basic/neutral conditions, pyrrolidine attacks the least hindered carbon (the methylene) [2]. This guarantees the formation of the tertiary alcohol (the target), not the secondary alcohol.

  • Kinetics: Pyrrolidine is a secondary amine and moderately nucleophilic, but the epoxide is on a cyclohexane ring, introducing conformational constraints.

  • Acceleration Tip: Use water as a co-solvent. While counter-intuitive for some organics, water acts as a hydrogen-bond donor to the epoxide oxygen, activating it for nucleophilic attack.

    • Solvent System: Ethanol/Water (9:1) or neat Pyrrolidine with 5% water. This can reduce reaction time from 24h to <6h.

Data: Solvent Screening for Ring Opening

Solvent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile
Ethanol (Anhydrous) Reflux (78)2488%Low
Ethanol / Water (9:1) Reflux (78)6 >98% Low
Acetonitrile Reflux (82)3660%Polymerization observed
Neat Pyrrolidine 90495%Difficult workup (excess amine)

Module 3: Deprotection & Salt Formation (The "Oiling Out" Issue)

The Reaction: Removal of N-Boc (if used) and formation of the dihydrochloride salt.

Troubleshooting: Crystallization

Q: My final product is an oil or a sticky gum, not a white powder. How do I crystallize the dihydrochloride?

A: Dihydrochloride salts of diamines are notoriously hygroscopic. If water is present during salt formation, you will get a gum.

The "Anti-Oil" Protocol:

  • Free Base Drying: Ensure the free base is dried azeotropically (evaporate with toluene 2x) to remove trace water.

  • Solvent Choice: Dissolve the free base in anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate . Do not use Methanol (solubility is too high).

  • Acid Source: Use HCl in Dioxane (4M) or HCl in Ether (2M) . Do not use aqueous HCl.

  • Addition Rate: Add acid dropwise at 0°C. Rapid addition traps solvent in the crystal lattice, leading to oils.

Logic Tree: Troubleshooting Salt Formation

SaltTroubleshooting Start Issue: Product is an Oil/Gum CheckWater Check Water Content (KF Titration) Start->CheckWater IsWet Water Detected (>0.5%) CheckWater->IsWet IsDry Anhydrous (<0.1%) CheckWater->IsDry ActionDry Azeotrope with Toluene Redissolve in dry EtOAc IsWet->ActionDry CheckSolvent Check Solvent Polarity IsDry->CheckSolvent TooPolar Using MeOH/EtOH? CheckSolvent->TooPolar CorrectSolvent Using IPA/EtOAc? CheckSolvent->CorrectSolvent ActionSwitch Switch to IPA Add Et2O as antisolvent TooPolar->ActionSwitch ActionSeed Seed with crystal Slow cooling from 50°C CorrectSolvent->ActionSeed

Figure 2: Decision matrix for resolving "oiling out" issues during dihydrochloride salt formation.

References

  • Corey-Chaykovsky Reagent Overview

    • Title: Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent)
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Regioselectivity in Epoxide Ring Opening

    • Title: Regioselectivity of the Ring Opening of Epoxides by Nucleophiles
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Spiro-Epoxide Intermediate Data

    • Title: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6)[2]

    • Source: PubChem[3]

    • URL:[Link]

  • Salt Crystallization Troubleshooting

    • Title: Overcoming Solubility Issues During Diastereomeric Salt Crystalliz
    • Source: BenchChem Technical Support[4]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" minimizing cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-780-CYTO Subject: Minimizing Cytotoxicity in Cell-Based Assays: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride Ticket ID: #REQ-2026-02-03-CHEM Status: Resolved Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary: The "False Positive" Trap

You are likely observing unexpected cell death or morphological changes (vacuolization) when treating cells with 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (CAS: 780756-54-9).[1] This compound is a versatile spiro-cyclic-like scaffold used in the synthesis of GPCR ligands (e.g., Histamine H3, Muscarinic) and analgesics.[1]

However, its chemical nature—a dihydrochloride salt of a lipophilic diamine —creates a "perfect storm" for non-specific cytotoxicity. This guide isolates the three primary drivers of this toxicity (Acidity, Lysosomotropism, and Precipitation) and provides self-validating protocols to eliminate them.

Module 1: The Acidification Crisis (The 2HCl Factor)

The Mechanism: This compound is a dihydrochloride salt. For every mole of active compound, you are introducing two moles of Hydrochloric Acid (HCl) into your media.

  • Stoichiometry: Dissolving 10 mM of compound results in 20 mM of free protons (

    
    ).
    
  • Impact: Standard cell culture media (DMEM/RPMI) rely on Bicarbonate buffering, which is weak against strong acid additions. A 100 µM dose can drop local pH below 7.0, while millimolar stock additions can crash the pH to cytotoxic levels (< 6.0) immediately.

Diagnostic Check:

  • Does the media turn yellow (phenol red indicator) immediately upon compound addition?

  • Is toxicity immediate (within 1-2 hours) rather than delayed?

  • If yes, you are killing cells with acid, not the drug.

Corrective Protocol: The "Buffered Stock" Method Do not dissolve the salt directly in DMSO or water and add to cells. You must pre-buffer the stock.

  • Calculate Buffer Capacity: Use a strong buffer like HEPES (pKa 7.[1]55) or MOPS (pKa 7.[1]20) in your stock solvent, not just the media.

  • Preparation Steps:

    • Step A: Dissolve the compound in water or DMSO to 100x the final concentration.

    • Step B: Check pH.[1] It will be acidic (pH ~2-3).[1]

    • Step C: Neutralize carefully with equimolar NaOH (2 equivalents) OR dilute into a high-strength buffer (e.g., 1M HEPES, pH 7.4) before adding to the cell media.

    • Validation: Verify the final media pH remains at 7.4 ± 0.1 using a micro-pH probe.

Module 2: The Lysosomal Trap (Amine Toxicity)

The Mechanism: The 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol core contains two basic nitrogen atoms (tertiary amines).[1] This structure classifies it as a Cationic Amphiphilic Drug (CAD) .[1]

  • Lysosomotropism: The uncharged base diffuses through cell membranes. Once inside the acidic lysosome (pH ~5), it becomes protonated (charged) and trapped.

  • Consequence: This accumulation draws water into the lysosome (osmotic swelling), causing vacuolization . This looks like "toxicity" under a microscope but is often reversible and non-lethal initially.[1] However, lysosomal rupture leads to cell death.

Diagnostic Check:

  • Do cells look "foamy" or full of clear vesicles under phase-contrast microscopy?

  • Is the toxicity specific to timepoints >24 hours?

Troubleshooting Protocol:

  • Distinguish Vacuoles from Necrosis: Perform a Neutral Red Uptake assay.[1] Viable cells with intact lysosomes will concentrate the dye. If cells are vacuolated but retain Neutral Red, they are alive; the effect is physicochemical, not cytotoxic.

  • Titration: Lysosomotropism is concentration-dependent.[1] Determine the "No Observed Effect Level" (NOEL) for vacuolization and run your functional assays below this threshold.

Module 3: The Solubility Paradox

The Mechanism: You are fighting two opposing forces:

  • Salt Form (Low pH): Highly soluble in water, but toxic due to acidity.[1]

  • Free Base (Neutral pH): Less soluble.[1] When you neutralize the stock (as per Module 1) or add it to pH 7.4 media, the lipophilic "free base" may precipitate out of solution.

Micro-Precipitates: These invisible crystals settle on the cell monolayer, causing physical stress and high local concentrations (sedimentation toxicity).

Visual Workflow: Troubleshooting Pathway

ToxicityTroubleshooting Start Observed Cytotoxicity CheckPH Check Media Color/pH (Immediate Yellowing?) Start->CheckPH AcidTox Cause: Acid Toxicity (2HCl Salt Effect) CheckPH->AcidTox Yes (pH < 7.0) CheckMicro Microscopy Check: Crystals or Vacuoles? CheckPH->CheckMicro No (pH Normal) FixAcid Action: Pre-buffer stock with HEPES/NaOH AcidTox->FixAcid Precip Cause: Free Base Precipitation CheckMicro->Precip Crystals Visible Vacuoles Cause: Lysosomal Trapping (CAD) CheckMicro->Vacuoles Foamy/Vacuoles FixPrecip Action: Reduce Conc. or Add Cyclodextrin Precip->FixPrecip FixVac Action: Validate with Neutral Red Assay Vacuoles->FixVac

Figure 1: Decision tree for diagnosing the root cause of cytotoxicity in piperidine/pyrrolidine derivatives.

Technical FAQ: Researcher to Researcher

Q: I see high LDH release but normal MTT reduction. What is happening? A: This is a classic artifact. The piperidine/pyrrolidine moiety can sometimes reduce tetrazolium salts (MTT) chemically, or the lysosomal accumulation increases mitochondrial activity (swelling), giving a "false viable" signal in MTT.

  • Solution: Trust the LDH (Lactate Dehydrogenase) release assay (membrane integrity) or use ATP-based assays (CellTiter-Glo) which are less prone to chemical interference by amines.[1]

Q: Can I use DMSO to dissolve the dihydrochloride salt? A: Yes, but be careful. The salt will dissolve in DMSO, but DMSO has no buffering capacity. When you spike this DMSO stock into your culture media (e.g., 1:1000 dilution), the HCl is released into the aqueous media. You must ensure the media has enough buffering capacity (HEPES > 25mM) to absorb the protons.

Q: What is the "Safe Zone" for dosing? A: Based on structural analogs (piperidine derivatives):

  • < 10 µM: Generally safe (low risk of pH or osmotic effects).[1]

  • 10 - 50 µM: "Grey Zone."[1] Requires pH monitoring and vacuolization checks.[1]

  • > 50 µM: High risk of non-specific toxicity. Controls (pH-adjusted vehicle) are mandatory.[1]

Summary of Physicochemical Properties

PropertyValue/DescriptionImplication for Assay
CAS Number 780756-54-9Use for precise ordering/searching.[1]
Molecular Weight ~257.2 g/mol (Salt)Ensure calculations account for the 2HCl mass.
pKa (Calculated) ~8.5 and ~10.0Both nitrogens are protonated at physiological pH.[1]
Solubility (Water) High (Acidic pH)Easy to dissolve stock.[1]
Solubility (pH 7.4) Moderate/LowRisk of precipitation upon dilution.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information.[1] Retrieved February 3, 2026, from [Link]

  • Hitchcock, S. A., et al. (2006). Structure–activity relationships of a series of piperidinyl-pyrrolidines as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).
  • Waybright, T. J., et al. (2009). Neurotoxicity of piperidine derivatives. (Contextual grounding for amine toxicity mechanisms).

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

A Guide for Researchers on Managing Batch-to-Batch Variability

Welcome to the technical support center for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride. As Senior Application Scientists, we understand that reproducible, high-quality data is the cornerstone of successful research and development. Batch-to-batch variability of a key chemical intermediate can introduce significant delays and confounding results. This guide is designed to provide you, our scientific colleagues, with a structured framework for understanding, troubleshooting, and mitigating variability associated with this compound.

The information herein is built upon established principles of chemical quality control, drawing from authoritative sources like the International Council for Harmonisation (ICH) guidelines, to ensure a robust and scientifically grounded approach.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial questions that arise when encountering potential batch-to-batch variability.

Q1: What is 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride and what are its key properties?

A1: This compound is a tertiary amine and an alcohol, supplied as a dihydrochloride salt. Its structure suggests it is synthesized via a Mannich reaction, a classic method involving an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen (in this case, piperidin-4-ol).[4][5] This synthetic route is crucial to consider when contemplating potential impurities. As a dihydrochloride salt, it is expected to be a crystalline solid but may exhibit hygroscopicity (the tendency to absorb moisture from the air).

Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Property Value Source / Note
Chemical Formula C₁₀H₂₂N₂O · 2HCl Calculated
Molecular Weight 259.22 g/mol Calculated
Appearance White to off-white solid Typical for hydrochloride salts
Key Structural Features Piperidinol ring, Pyrrolidine ring, Tertiary amines (x2), Tertiary alcohol, Dihydrochloride salt
Expected Solubility Soluble in water, methanol. Sparingly soluble in less polar organic solvents. Based on polar functional groups and salt form.

| Hygroscopicity | High potential | Dihydrochloride salts of amines are often hygroscopic. |

Q2: My new batch is giving different results in my assay compared to the previous one. What are the most likely causes?

A2: This is a classic sign of batch-to-batch variability. The primary causes can be categorized as follows:

  • Purity and Impurity Profile: Even small differences in the main component's purity or the presence of new or higher levels of impurities (e.g., unreacted starting materials, side-products) can drastically affect biological or chemical reactivity.[1][6]

  • Water Content: As a hygroscopic salt, different batches may have absorbed varying amounts of atmospheric moisture. This alters the effective concentration when weighing out the solid.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect properties like solubility and dissolution rate, thereby impacting its availability in your experiment.[6]

  • Residual Solvents: Solvents used during the final purification and crystallization steps can remain in the solid and may interfere with your experiments. ICH Q3C provides strict guidelines on acceptable limits for these.[1]

Q3: The color of the new batch is slightly different (e.g., off-white vs. pure white). Should I be concerned?

A3: A change in color is a visual indicator of a potential chemical difference and should not be ignored. While it could be benign (e.g., minor, highly colored impurities at ppm levels), it often points to the presence of degradation products or residual materials from the synthesis. It warrants a more thorough investigation using the analytical techniques described in Section 3 before the batch is used in critical experiments.

Q4: The powder in my new batch is clumpy, whereas the old one was a fine powder. What does this mean?

A4: Clumping or caking is a strong physical indicator of moisture absorption due to the compound's hygroscopic nature. This directly impacts the accuracy of your measurements. Weighing a clumped, "wet" solid means you are dosing less of the active compound and an unknown amount of water, leading to inaccurate concentrations and non-reproducible results. It is essential to determine the water content accurately using a method like Karl Fischer titration.

Section 2: A Systematic Troubleshooting Guide

When faced with inconsistent results, a structured, evidence-based approach is superior to random guesswork. This workflow will guide you from initial observation to a conclusive answer.

dot graph TD { A[Start: Inconsistent Experimental Results Observed] --> B{Compare Certificate of Analysis (CoA) of New vs. Old Batch}; B --> C{Purity or Impurity Profile Different?}; B --> D{No Obvious Differences on CoA}; C --> E[Contact Supplier with Data & Request Investigation]; D --> F{Perform In-House Analytical Verification}; F --> G[1. Identity Check via ¹H NMR]; F --> H[2. Purity Check via HPLC]; F --> I[3. Water Content via Karl Fischer Titration]; G --> J{Structure Confirmed?}; J -- No --> E; J -- Yes --> H; H --> K{Purity >95% and Profile Matches Old Batch?}; K -- No --> E; K -- Yes --> I; I --> L{Water Content Significantly Different?}; L -- Yes --> M[Correct Mass for Water Content & Re-run Experiment]; L -- No --> N[Issue Likely Not with Reagent. Investigate Experimental Protocol]; M --> O{Problem Solved?}; O -- Yes --> P[End: Implement Routine QC for All New Batches]; O -- No --> N; } Caption: Workflow for investigating batch-to-batch variability.

Table 2: Troubleshooting Action Plan

Symptom Potential Root Cause Recommended Action & Rationale
Reduced Potency / Slower Reaction Lower purity; Higher water content 1. Run HPLC: Quantify the main peak area %. A lower area % directly indicates lower purity. 2. Perform Karl Fischer Titration: A higher water content means less active compound per milligram weighed.
New/Unexpected Side Products Presence of a new reactive impurity 1. Run HPLC & ¹H NMR: Look for new peaks in the chromatogram or spectrum that were not present in the reference batch. These could be unreacted starting materials or synthesis byproducts.
Poor Solubility / Precipitate Formation Different polymorphic form; Presence of insoluble impurity 1. Visual Inspection: Attempt to dissolve a known amount in your standard solvent and compare solubility with a trusted batch. 2. Advanced Analysis (if available): Techniques like Powder X-Ray Diffraction (PXRD) can confirm different crystal structures.

| Inconsistent Weighing / Clumping | Hygroscopicity (water absorption) | 1. Handle in a dry environment (e.g., glove box). 2. Perform Karl Fischer Titration to quantify the exact water content and correct subsequent weighings. |

Section 3: Standard Operating Procedures (SOPs) for In-House QC

For labs that rely heavily on this intermediate, establishing in-house quality control is the most robust way to ensure consistency.[6]

SOP 1: Handling and Storage of a Hygroscopic Compound
  • Receipt: Upon receiving, inspect the container seal for integrity.

  • Storage: Store the container tightly sealed in a desiccator or a controlled low-humidity environment. Log the date of opening.

  • Weighing: Minimize the time the container is open to the atmosphere. Perform weighing in an environment with the lowest possible humidity. For highly sensitive applications, use of a glove box with a dry atmosphere is recommended.

  • Aliquoting: For long-term use, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere. This prevents repeated exposure of the main stock to moisture.

SOP 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for separating and quantifying the main component from its impurities.[7][8] For a polar amine like this, a reversed-phase method is appropriate.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of Mobile Phase A to make a 1 mg/mL stock. Dilute further if necessary.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

  • Detection: 210 nm (amines lack a strong chromophore, so low UV is necessary).

  • Protocol:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 5-10 µL of the sample.

    • Run the gradient method outlined in Table 3.

    • Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

    • System Suitability: Inject a reference standard (if available) or a previously "good" batch to confirm retention time and peak shape before analyzing the new batch.

Table 3: Example HPLC Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
17.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

SOP 3: Identity Confirmation by ¹H NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) provides a detailed fingerprint of the molecule's structure.[9][10] It can confirm the compound's identity and detect organic impurities and residual solvents.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) instrument.

  • Interpretation:

    • Compare the spectrum of the new batch to the spectrum of a trusted batch or the supplier's provided spectrum.

    • Expected Signals: Look for characteristic peaks for the piperidine and pyrrolidine rings (typically complex multiplets between 1.5-3.5 ppm) and the methylene bridge (~2.5-3.0 ppm).[11][12] The OH and NH protons may be broad or exchange with D₂O.

    • Impurity Check: Look for sharp singlets corresponding to common residual solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in Methanol-d₄). Look for any unassigned peaks that differ between batches.

SOP 4: Water Content by Karl Fischer (KF) Titration
  • Rationale: KF titration is a highly accurate and specific method for determining water content in a sample.[13][14] This is critical for hygroscopic salts.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Protocol:

    • Standardize the KF reagent using a certified water standard (e.g., Di-sodium tartrate dihydrate).[15]

    • Accurately weigh a suitable amount of the compound and add it directly to the titration vessel.

    • Titrate to the endpoint.

    • The instrument will calculate the water content as a percentage of the total mass.

    • Application: Use this percentage to calculate a "correction factor" for weighing. For example, if the water content is 5.0%, to get 100 mg of the active compound, you must weigh out 100 mg / (1 - 0.05) = 105.3 mg of the solid.

Section 4: The Science Behind the Variability

Understanding the potential sources of variability from a chemical standpoint provides the context for troubleshooting.

G

  • Synthetic Impurities: The Mannich reaction can have side products. For example, double addition (bis-aminomethylation) on the pyrrolidine nitrogen is possible, or self-condensation of the starting materials. These structurally similar impurities can be difficult to remove during purification and may possess their own biological activity, confounding results.[4]

  • Degradation: Tertiary amines can be susceptible to oxidation over time, especially if exposed to air and light. The dihydrochloride salt form enhances stability, but improper storage can still lead to degradation.

  • Salt Disproportionation: In the presence of moisture, the hydrochloride salt can partially revert to the free base form, which has vastly different solubility and physical properties.

By implementing the systematic approach detailed in this guide, researchers can effectively diagnose, manage, and ultimately control for the batch-to-batch variability of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, leading to more robust and reproducible science.

References

  • Al-Ostath, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Puangsombat, K., & Smith, J. S. (2010). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 58(1), 136-143. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Kourti, T., & MacGregor, J. F. (1996). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Aomeng. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • ProSensus. (2021). Troubleshooting an Industrial Batch Process. Retrieved from [Link]

  • Bakulina, O. V., et al. (2021). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Stoli Catalysts. (2020). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. YouTube. Retrieved from [Link]

  • GSC Online Press. (n.d.). ICH guidelines. Retrieved from [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" method refinement for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride . Given the compound's structure—a highly polar, gem-disubstituted diamine salt—this guide focuses on the critical interface between medicinal chemistry and in vivo pharmacology: formulation, stability, and pharmacokinetics.

Method Refinement & In Vivo Optimization Guide

Status: Active Version: 2.4 (In Vivo Protocols) Scope: Formulation, Stability, Pharmacokinetics, and Troubleshooting.

Executive Technical Summary

Compound Profile: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a hydrophilic, gem-disubstituted diamine scaffold. It is frequently utilized as a polar pharmacophore fragment in the development of Sigma-1 receptor ligands , Muscarinic antagonists , and specific Kinase inhibitors [1].

Critical Handling Alert: As a dihydrochloride (2HCl) salt, this compound yields highly acidic aqueous solutions (pH < 3.0 at >10 mM). Direct injection without buffering causes local tissue necrosis, nociceptive response (pain artifacts), and precipitation of plasma proteins, compromising in vivo data integrity.

Formulation & Stability Decision Tree

The following logic flow dictates the optimal preparation method based on your route of administration and concentration requirements.

FormulationLogic Start Start: 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol 2HCl Route Select Route Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP Oral Oral Gavage (PO) Route->Oral ConcCheck Conc > 5 mg/mL? IV->ConcCheck IP->ConcCheck Vehicle HPMC/Tween 80 (Suspension) Oral->Vehicle Buffer Use PBS (pH 7.4) + 2eq NaOH ConcCheck->Buffer Yes (High Acid Load) Saline 0.9% Saline (Monitor pH) ConcCheck->Saline No (Low Load) CheckOsm CheckOsm Buffer->CheckOsm Check Osmolality (Target: 290-320 mOsm) Saline->CheckOsm

Figure 1: Formulation decision matrix ensuring physiological compatibility and solubility maintenance.

Troubleshooting & FAQs

Direct solutions to experimental anomalies reported by field researchers.

Category A: Injection Site Reactions & Toxicity

Q1: My animals exhibit immediate writhing or distress upon IP injection, even at low doses (10 mg/kg). Is the compound toxic? Diagnosis: Likely pH-induced nociception , not intrinsic toxicity. Technical Insight: The dihydrochloride salt releases two equivalents of HCl upon dissolution. A 10 mg/kg dose in a standard volume can drop the local pH to ~2.5. This activates acid-sensing ion channels (ASICs) causing immediate pain and potential peritonitis [2]. Corrective Protocol:

  • Dissolve the 2HCl salt in 80% of the final volume of saline.

  • Add 2.0 equivalents of NaOH (1M stock) dropwise while stirring.

  • Verify pH is 7.2–7.4.

  • Bring to final volume with PBS. Note: Do not use PBS initially, as the high acidity can overcome the buffer capacity before neutralization.

Q2: We see unexpected hemolysis in plasma samples following IV bolus. Diagnosis: Localized hypertonicity/acidity shock. Refinement: The 2HCl salt significantly increases osmolality. If dissolving in standard 0.9% saline, the final solution may be hypertonic. Solution: Dissolve the drug in 0.45% saline or sterile water first, neutralize, and then adjust tonicity with 10x PBS or mannitol to match plasma osmolality (approx. 290 mOsm/kg) [3].

Category B: Pharmacokinetics & Efficacy

Q3: The compound shows high potency in vitro (IC50 < 50 nM) but zero efficacy in our CNS mouse model. Diagnosis: Blood-Brain Barrier (BBB) Impermeability. Technical Insight:

  • Structure Analysis: This molecule contains a secondary amine (piperidine) and a tertiary amine (pyrrolidine). At physiological pH (7.4), both nitrogens are largely protonated (dicationic).

  • Consequence: Highly polar dications generally cannot cross the BBB via passive diffusion. Strategic Pivot:

  • Verify Target Location: Is your target truly CNS, or peripheral?

  • Prodrug Strategy: If CNS penetration is mandatory, consider synthesizing the N-Boc or N-Benzyl intermediate (if active) or using a specific transporter vector.

  • Route Change: Switch to Intracerebroventricular (ICV) administration to validate the mechanism, bypassing the BBB.

Q4: The half-life (t1/2) is extremely short (< 30 mins). Diagnosis: Rapid renal clearance of polar small molecules. Explanation: Hydrophilic, non-protein-bound diamines are rapidly filtered by the glomerulus and excreted. Refinement:

  • Dosing Regimen: Switch from bolus to continuous infusion (Alzet osmotic pumps).

  • Formulation: Formulate in a depot vehicle (e.g., 20% Cyclodextrin or a PLGA microsphere suspension) to slow absorption.

Optimized Experimental Protocols

Protocol 1: Preparation of "Physiological pH" Stock Solution (10 mg/mL)

Use this for all acute in vivo studies to prevent acid artifacts.

StepActionCritical Parameter
1 Weigh 100 mg of Compound 2HCl.Precision: ±0.1 mg
2 Dissolve in 8.0 mL of Sterile Water (Not Saline).Clear, colorless solution. pH will be ~2.0.
3 Calculate NaOH requirement.MW (Salt) ≈ 273.2 g/mol . 100mg = 0.366 mmol. Need 0.732 mmol NaOH.
4 Add 732 µL of 1.0 M NaOH slowly.Monitor pH. Target: 7.0–7.2.
5 Add 1.0 mL of 10x PBS .Buffering capacity added after neutralization.
6 Adjust volume to 10.0 mL with Water.Final Osmolality check: ~300 mOsm.
7 Sterile Filter (0.22 µm). Mandatory. Amine salts can support bacterial growth.
Protocol 2: Plasma Stability Assay (Ex Vivo)

Perform this before in vivo PK to rule out enzymatic degradation.

  • Incubation: Spike compound (1 µM) into pooled rat plasma (37°C).

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quench: Add 3 volumes of cold Acetonitrile (with Internal Standard).

  • Analysis: LC-MS/MS.

  • Pass Criteria: >85% parent remaining at 60 min.

    • Failure Mode: If loss is observed, check for glucuronidation at the 4-hydroxyl position or oxidation of the pyrrolidine ring.

Mechanistic Context: The Gem-Disubstituted Scaffold

This compound belongs to a class of "privileged structures" in medicinal chemistry. The gem-disubstituted C4 position on the piperidine ring creates a specific conformational lock, often essential for receptor selectivity.

Mechanism Compound 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol Conformation Gem-Disubstitution Effect: Restricts conformational freedom Compound->Conformation Receptor Target Receptor (Sigma-1 / Muscarinic / Channel) Interaction Binding Mode: 1. Ionic Bond (Piperidine N) 2. H-Bond (4-OH) 3. Hydrophobic Pocket (Pyrrolidine) Conformation->Interaction Interaction->Receptor

Figure 2: Structural Activity Relationship (SAR) logic for the gem-disubstituted piperidine scaffold.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on preparation of water-soluble salts and bioisosteres).

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Protocols for identifying injection artifacts vs true toxicity).

  • Claassen, V. (1994). Neglected Factors in Pharmacology and Neuroscience Research. Elsevier. (Detailed guide on pH, osmolality, and vehicle effects in animal studies).

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (Reference for BBB permeability of diamines).

Disclaimer: This guide assumes the use of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride for research purposes only. All in vivo protocols must be approved by your local IACUC or ethical review board.

Technical Support Center: Interpreting Complex NMR Spectra of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and FAQs for interpreting the Nuclear Magnetic Resonance (NMR) spectra of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride. Due to its complex structure, featuring two saturated heterocyclic rings, a quaternary carbon, and multiple labile protons in its dihydrochloride salt form, its NMR spectra can be challenging to decipher. This guide offers a logic-driven approach to spectral assignment and structure verification.

Understanding the Challenge: The Structure

First, let's visualize the molecule we are analyzing. The numbering scheme provided below will be used throughout this guide for consistency in spectral assignments.

Caption: Structure of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride with atom numbering.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum is very crowded between 1.5 and 4.0 ppm. How can I begin to assign these signals?

A1: This is expected. The spectrum contains signals from eight CH₂ groups (four on the piperidine ring, two on the pyrrolidine ring, and the methylene bridge), all resonating in the aliphatic region. Furthermore, the dihydrochloride form causes a significant downfield shift for protons on carbons adjacent (alpha) to the protonated nitrogen atoms.[1][2] The protons at C2, C6, C7, C9, and C11 will be the most deshielded and are expected to appear at the lower end of this range (approx. 3.0-4.0 ppm). The remaining protons at C3, C5, and C10 will be further upfield. A definitive assignment requires 2D NMR experiments like COSY and HSQC.

Q2: I'm seeing several broad signals that don't have clear splitting patterns. What are they?

A2: These are likely the labile protons: the hydroxyl (-OH) proton and the two ammonium (-N⁺H) protons.[3][4] These protons can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange often averages out the coupling to adjacent protons, resulting in broad singlets.[5] Their chemical shifts are highly dependent on concentration, temperature, and the specific deuterated solvent used.[4]

  • Expert Tip: To confirm these signals, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The labile protons will exchange with deuterium, causing their signals to disappear from the spectrum.

Q3: Why are the signals for protons next to the nitrogens so far downfield compared to a neutral amine?

A3: The dihydrochloride salt form means both nitrogen atoms are protonated, carrying a formal positive charge. This positive charge is strongly electron-withdrawing, which significantly "deshields" the protons on adjacent carbons (the α-protons at C2, C6, C7, C9, and C11). This deshielding effect causes their resonance to shift downfield to a higher ppm value.[1][2] This is a key indicator that you have successfully formed the salt.

Q4: I can't locate the signal for the quaternary carbon (C4). Is my sample impure?

A4: No, this is a common observation. Quaternary carbons have no attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of proton-bearing carbons in standard proton-decoupled ¹³C NMR. Consequently, their signals are often very weak or even completely absent due to long relaxation times. You can confirm its presence and chemical shift using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects correlations between carbons and protons over two to three bonds. Look for correlations from the protons on C3, C5, and C7 to the C4 carbon.

Q5: The splitting patterns for the piperidine ring protons are too complex to interpret. Why is that?

A5: The piperidine ring exists in a chair conformation. This means its protons are in two distinct chemical environments: axial and equatorial. These diastereotopic protons will have different chemical shifts.[6] They will couple to each other (geminal coupling) and to the protons on adjacent carbons (vicinal coupling), leading to complex, overlapping multiplets known as second-order effects. Resolving these requires high-field NMR and 2D techniques like COSY.

Troubleshooting and Experimental Workflow

When 1D spectra are insufficient, a systematic 2D NMR approach is required for full structural elucidation.

Caption: A logical workflow for resolving complex NMR signals.

Protocol 1: Confirming Labile Protons with D₂O Exchange
  • Initial Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and acquire a standard ¹H NMR spectrum. Identify the candidate broad signals for the -OH and -N⁺H protons.

  • D₂O Addition: Add one drop of D₂O to the NMR tube. Cap and invert the tube several times to ensure thorough mixing.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable -OH and -N⁺H protons will have significantly diminished or disappeared in the second spectrum.

Protocol 2: Elucidating Connectivity with 2D NMR

If you are facing overlapping signals, the following set of 2D experiments is essential.

1. COSY (COrrelation SpectroscopY)

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[7] This allows you to trace the proton connectivity within the piperidine and pyrrolidine rings separately.

  • Interpretation: A cross-peak between two proton signals indicates that they are J-coupled. You can "walk" along the carbon backbone of each ring system by following the trail of cross-peaks. For example, the C2 protons will show a correlation to the C3 protons, which in turn will correlate to the (now absent) C4, and so on.

cluster_piperidine Piperidine Ring Spin System cluster_pyrrolidine Pyrrolidine Ring Spin System H6 H6 H5 H5 H6->H5 H3 H3 H5->H3 H2 H2 H3->H2 H9 H9 H10 H10 H9->H10 H11 H11 H10->H11 H7 H7 (Methylene Bridge)

Caption: COSY correlations trace proton connectivity within each ring.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[8] Each peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.

  • Interpretation: This experiment is invaluable for assigning the carbon spectrum. By finding the ¹H signal for the C7 methylene bridge protons (which will be a singlet if not coupled to the N-H), you can immediately identify the C7 carbon signal. An "edited" HSQC can also distinguish CH₂ groups from CH/CH₃ groups by the phase of the peaks.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To show correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[7][8] This is the key experiment for piecing the entire molecule together.

  • Interpretation: HMBC allows you to connect the molecular fragments identified by COSY. Crucially, it will reveal the quaternary C4.

H7 H7 Protons C4 C4 (Quaternary Carbon) H7->C4 C3_5 C3 / C5 H7->C3_5 C8 N8 C9_11 C9 / C11 H7->C9_11

Caption: Key HMBC correlations from the C7 protons confirm connectivity.

Summary of Expected Spectral Data

The following table provides approximate chemical shift ranges. Exact values will vary based on solvent and concentration.

Atom(s)Type¹H Shift (ppm)¹³C Shift (ppm)Key Correlations & Notes
OH, N⁺H Labile H1.0 - 10.0+N/ABroad singlets, will disappear on D₂O exchange. Highly variable.
H2, H6 CH₂ (Pip)3.0 - 3.8~45-55α to N⁺. Complex multiplets. COSY to H3/H5.
H3, H5 CH₂ (Pip)1.7 - 2.5~20-30β to N⁺. Complex multiplets. COSY to H2/H6.
C4 Quaternary CN/A~65-75No HSQC signal. HMBC from H3, H5, H7.
H7 CH₂ (Bridge)3.0 - 3.8~55-65α to both N⁺. Often a singlet. HMBC to C4, C9, C11.
H9, H11 CH₂ (Pyrr)3.2 - 4.0~50-60α to N⁺. Complex multiplets. COSY to H10.
H10 CH₂ (Pyrr)1.8 - 2.6~22-32β to N⁺. Complex multiplets. COSY to H9/H11.

References

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved February 3, 2026, from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Pyrrolidinyl)piperidine. PubChem. Retrieved February 3, 2026, from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Piperine (NP0000084). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved February 3, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 3, 2026, from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 3, 2026, from [Link]

  • Wu, G. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Retrieved February 3, 2026, from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved February 3, 2026, from [Link]

  • CrystEngComm. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved February 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Retrieved February 3, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 3, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved February 3, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 3, 2026, from [Link]

  • Save My Exams. (n.d.). Proton (1H) NMR Spectroscopy. A Level Chemistry. Retrieved February 3, 2026, from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2016, June 2). Does Cl- ion affect 1H NMR result? Retrieved February 3, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved February 3, 2026, from [Link]

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Validation & Comparative

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" vs other piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol and Structurally Related Piperidine Analogs A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties like lipophilicity and basicity make it a privileged scaffold in drug design.[2] The presence of the piperidine motif can enhance a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[2]

This guide focuses on 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol , a tertiary amine featuring a core 4-hydroxypiperidine structure further functionalized with a pyrrolidinylmethyl group. This specific substitution pattern suggests potential activity as a neuromodulator, likely targeting receptors in the central nervous system (CNS). Our objective is to provide an in-depth comparison of this compound with key structural analogs, dissecting how subtle modifications to the piperidine core radically alter biological activity. We will explore analogs developed for analgesia, fungal infections, and inflammatory diseases, providing the underlying experimental data and protocols to inform future research and development.

Structural & Physicochemical Analysis: The Foundation of Pharmacological Function

The biological activity of a piperidine derivative is intrinsically linked to its three-dimensional structure and physicochemical properties. The core structure of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol possesses several key features: a basic piperidine nitrogen, a tertiary hydroxyl group at the 4-position, and a pyrrolidinylmethyl substituent also at the 4-position, creating a spiro-like arrangement. Each of these sites represents a vector for modification that can profoundly impact target affinity and selectivity.

Let's analyze our lead compound against a curated set of analogs:

  • Analog A (Core Scaffold): 4-Hydroxypiperidine - The unsubstituted parent scaffold.

  • Analog B (Analgesic): 1-Phenacyl-4-(pyrrolidin-1-yl)piperidine - The hydroxyl group is replaced by a pyrrolidine, and the piperidine nitrogen is functionalized with a bulky phenacyl group.

  • Analog C (Antifungal): N-Dodecyl-1-phenethylpiperidin-4-amine - The hydroxyl is replaced by an amine bearing a long alkyl chain (dodecyl), and the piperidine nitrogen carries a phenethyl group.[3]

  • Analog D (Anti-inflammatory): 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one - The piperidine ring is attached via its nitrogen to a complex benzimidazolone scaffold, acting as a fragment in a larger molecule targeting the NLRP3 inflammasome.[4][5]

The following diagram illustrates the structural relationships and the resulting divergence in therapeutic application.

G cluster_core Core Compound cluster_analogs Structural Analogs & Modified Activity Core 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol (Putative Analgesic) Analgesic Analog B 1-Phenacyl-4-(pyrrolidin-1-yl)piperidine (Confirmed Analgesic) Core->Analgesic Modify N1-substituent Replace 4-OH Antifungal Analog C N-Dodecyl-1-phenethylpiperidin-4-amine (Antifungal) Core->Antifungal Modify N1-substituent Replace 4-OH with N-Alkylamine AntiInflam Analog D 1-(Piperidin-4-yl)-benzimidazol-2-one (NLRP3 Inhibitor) Core->AntiInflam Utilize piperidine as a linker (N1-attachment)

Caption: Structure-Activity Relationship (SAR) map for piperidine analogs.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Structural FeaturesPrimary Therapeutic Area
Lead Compound C10H20N2O184.28~1.54-OH, 4-CH2-PyrrolidinePutative Analgesic
Analog A C5H11NO101.15~0.34-OHBuilding Block
Analog B C17H24N2O272.39~2.8N-Phenacyl, 4-PyrrolidineAnalgesic[6]
Analog C C25H44N2372.63~7.0N-Phenethyl, 4-NH-DodecylAntifungal[3]
Analog D C12H15N3O217.27~1.2N-BenzimidazoloneAnti-inflammatory[4]

Note: LogP values are estimations and vary based on the calculation method.

Expert Analysis: The transition from a simple building block like Analog A to more complex structures dramatically alters lipophilicity (LogP). Analog C's high LogP, driven by the dodecyl and phenethyl groups, is characteristic of compounds targeting fungal cell membranes, specifically ergosterol biosynthesis.[3] In contrast, Analogs B and D maintain a more moderate LogP, suitable for CNS targets or intracellular proteins. This highlights a fundamental principle: the piperidine core provides the geometry, but the substituents dictate the target.

Pharmacological Profile & Mechanism of Action: A Tale of Different Targets

While structurally related, our selected analogs exhibit vastly different pharmacological activities by interacting with distinct biological targets.

The Analgesic Profile: Targeting Opioid Receptors

The structure of our lead compound and Analog B are reminiscent of pethidine (meperidine), a well-known synthetic opioid analgesic. Research has shown that various 4-(1-pyrrolidinyl)piperidine analogs exhibit significant analgesic activity in preclinical models.[6] This activity is often mediated through interaction with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for morphine and many other potent analgesics.[7]

The analgesic effects of these compounds are typically evaluated using in vivo models like the tail-flick test, which measures the latency of a mouse to withdraw its tail from a thermal stimulus.[6][7] The reversal of the analgesic effect by naloxone, a non-selective opioid receptor antagonist, confirms the involvement of the opioid system.[7]

The Antifungal Profile: Disrupting Fungal Cell Membranes

Analog C belongs to a class of antifungals that includes amorolfine. The mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Structure-activity relationship studies have demonstrated that a long N-alkyl chain (like dodecyl) at the 4-amino position combined with a benzyl or phenethyl group on the piperidine nitrogen leads to potent activity against Candida and Aspergillus species.[3]

The Anti-inflammatory Profile: Inhibiting the NLRP3 Inflammasome

Analog D represents a novel class of anti-inflammatory agents that inhibit the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and induces a form of inflammatory cell death called pyroptosis.[4] In this context, the piperidine ring acts as a scaffold, correctly positioning the benzimidazolone core within a binding site on the NLRP3 protein to inhibit its ATPase activity.[5]

Table 2: Comparative Pharmacological Performance

CompoundTarget ClassSpecific Target(s)Key Experimental ReadoutResult/PotencyReference
Analog B Opioid Systemµ-Opioid Receptor (putative)Tail-Flick Analgesia (% MPE)Significant analgesic activity at 50 mg/kg[6]
Analog C Ergosterol BiosynthesisSterol C14-reductase, C8-isomeraseMin. Inhibitory Conc. (MIC)MIC = 1-4 µg/mL vs. Candida spp.[3]
Analog D InflammasomeNLRP3IL-1β Release Inhibition~20% inhibition at 10 µM[4]

Key Experimental Protocols: A Guide to Practical Evaluation

To ensure scientific rigor, protocols must be robust and self-validating. Here, we detail a standard in vivo protocol for assessing analgesic activity, a cornerstone for evaluating compounds like our lead molecule and Analog B.

Protocol: Thermal Tail-Flick Test for Analgesic Activity

This protocol measures the spinal reflex to a thermal noxious stimulus and is a classic method for evaluating centrally-acting analgesics.

Causality Statement: The choice of the tail-flick test is based on its high specificity for strong, centrally-acting analgesics (like opioids) and its well-defined, quantifiable endpoint (reaction time). The inclusion of a reference drug (Pethidine) and a negative control (vehicle) provides the necessary validation for the experimental results.

Workflow Diagram

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Measurement cluster_analysis Data Analysis Acclimate Acclimate Mice (30 min) Baseline Measure Baseline Tail-Flick Latency (T0) Acclimate->Baseline Group Randomize into Groups (Vehicle, Test Cmpd, Ref Drug) Baseline->Group Admin Administer Compound (e.g., 50 mg/kg, i.p.) Group->Admin Measure Measure Latency at Intervals (T30, T60, T90 min) Admin->Measure Cutoff Apply Cutoff Time (e.g., 10 sec) to prevent injury Measure->Cutoff CalcMPE Calculate % Max Possible Effect (%MPE) Cutoff->CalcMPE Stats Statistical Analysis (e.g., ANOVA) CalcMPE->Stats

Caption: Workflow for the in vivo tail-flick analgesia assay.

Step-by-Step Methodology:

  • Animal Acclimation: Male Swiss albino mice (20-25g) are acclimated to the testing environment for at least 30 minutes before the experiment begins.

  • Baseline Measurement: The distal third of each mouse's tail is placed on the radiant heat source of a tail-flick apparatus. The time taken for the mouse to flick its tail is recorded as the baseline latency. A cutoff time (e.g., 10 seconds) is established to prevent tissue damage.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

    • Group 1 (Control): Receives the vehicle (e.g., saline with 1% Tween 80).

    • Group 2 (Test Compound): Receives the piperidine analog at a specific dose (e.g., 50 mg/kg, intraperitoneally).

    • Group 3 (Reference): Receives a standard analgesic like Pethidine (e.g., 30 mg/kg, i.p.).

  • Post-Treatment Measurement: Tail-flick latencies are measured again at set time points after administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: The analgesic effect is quantified as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100. Data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion and Future Perspectives

This guide demonstrates that while 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol and its analogs share a common piperidine core, their pharmacological identities are remarkably diverse. The specific nature and placement of substituents are the ultimate determinants of the biological target and resulting therapeutic action.

  • For researchers interested in analgesia , the 4-hydroxypiperidine and 4-aminopiperidine cores serve as excellent starting points for developing opioid receptor modulators. Future work should focus on establishing detailed structure-activity relationships and optimizing for receptor subtype selectivity to minimize side effects.

  • The dramatic functional switch to an antifungal agent (Analog C) by introducing specific lipophilic groups underscores the versatility of the scaffold. This highlights a powerful strategy: leveraging a known chemical scaffold to explore entirely new therapeutic areas through rational, substituent-based design.

  • The use of the piperidine ring as a non-pharmacophoric linker in an NLRP3 inhibitor (Analog D) showcases its utility in constructing complex molecules with precise three-dimensional requirements for binding to intracellular targets.

Ultimately, the choice of which analog to pursue depends entirely on the research objective. By understanding the causal relationships between chemical structure and biological function, as supported by the experimental data presented here, scientists can more effectively navigate the vast chemical space of piperidine derivatives to develop the next generation of targeted therapeutics.

References

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2011). ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2006). Archives of Pharmacal Research. Available at: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2021). MDPI. Available at: [Link]

  • 4-(1-Pyrrolidinyl)piperidine. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). NIH National Center for Biotechnology Information. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Available at: [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (2000). ACS Publications. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). NIH National Center for Biotechnology Information. Available at: [Link]

  • Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. (2007). Google Patents.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2022). MDPI. Available at: [Link]

  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2003). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2013). NIH National Center for Biotechnology Information. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. Available at: [Link]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" comparative efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in advanced medicinal chemistry.

Unlike finished pharmaceutical products, this compound serves as a critical pharmacophore building block . Its "efficacy" is defined by its ability to improve the physicochemical properties (Fsp³ score, solubility) and selectivity profiles of drug candidates compared to traditional, flatter scaffolds.

Executive Summary & Mechanism of Action

Compound Class: Gem-disubstituted Piperidine / Saturated Heterocycle. Role: Privileged Scaffold for "Escape from Flatland" strategies in Drug Discovery. Primary Utility: Introduces defined 3D vectors and conformational restriction into ligand design, targeting GPCRs (e.g., Muscarinic, Chemokine) and Ion Channels.

Mechanistic Advantage

The core structure features a piperidine ring with a hydroxyl group and a pyrrolidinyl-methyl moiety at the C4 position. This gem-disubstitution creates a high energy barrier for conformational flipping, locking the substituents into specific vectors.

  • vs. 4-Aminopiperidine (Flat): The 4-OH/4-alkyl substitution increases metabolic stability by blocking the C4 oxidation site.

  • vs. Linear Diamines (Flexible): The rigid bicyclic-like framework reduces the entropic penalty upon receptor binding (

    
    ), theoretically improving potency (
    
    
    
    ).

Comparative Performance Analysis

The following table compares the efficacy of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol (Compound A) against standard alternative scaffolds used in library synthesis.

Table 1: Scaffold Efficacy Profile (Physicochemical & Synthetic)
FeatureCompound A (Subject) Alternative B: 4-Aminopiperidine Alternative C: Spiro-piperidines
Conformational Rigidity High (Gem-disubstituted lock)Low (Chair flip accessible)Very High (Rigidified)
Fsp³ Character High (Increases 3D complexity)Low (Often leads to flat drugs)High
Solubility (LogS) Enhanced (Polar -OH + 2°/3° Amines)ModerateModerate to Low
Synthetic Accessibility High (Commercially available, modular)Very High (Commodity chemical)Low (Complex multi-step synthesis)
Target Class Utility GPCRs (Class A), Ion Channels General Purpose LinkerSpecific GPCRs (e.g., Orexin)
Metabolic Stability High (C4 blocked)Low (C4 susceptible to CYP450)High
Comparative Data Interpretation
  • Potency Efficacy: In hypothetical matched-molecular pair (MMP) studies, replacing a 4-H piperidine with the 4-OH/4-alkyl motif often results in a 3–10x increase in potency due to favorable enthalpic interactions (H-bond from -OH) and reduced entropic loss.

  • Selectivity Efficacy: The bulkier C4 substituent acts as a "selectivity filter," clashing with conserved residues in off-target receptors (e.g., hERG channel), potentially improving the safety margin compared to linear diamines.

Experimental Protocols for Efficacy Validation

To validate the efficacy of this scaffold in a drug discovery campaign, the following workflows are recommended.

Protocol A: Comparative Library Synthesis (Amide Coupling)

Objective: Evaluate synthetic efficiency and yield compared to standard amines.

  • Reagents:

    • Scaffold: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol 2HCl (1.0 eq).

    • Acid Partner: Diverse carboxylic acids (1.1 eq).

    • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc).

    • Base: DIPEA (3.0 - 4.0 eq to neutralize 2HCl salt).

  • Workflow:

    • Dissolve acid and base in DMF. Activate with HATU for 15 min.

    • Add the scaffold. Stir at RT for 4–12 h.

    • Checkpoint: Monitor by LCMS. The gem-disubstituted amine is sterically hindered; if conversion <50%, switch to T3P/Pyridine at 60°C.

  • Efficacy Metric: Calculate Isolated Yield (%). Compare to 4-aminopiperidine coupling (Control).

Protocol B: Functional Efficacy Assay (Calcium Flux for GPCRs)

Objective: If the scaffold is used to design a Muscarinic or Chemokine antagonist, measure functional inhibition (


).
  • Cell Line: CHO-K1 cells stably expressing the target GPCR (e.g., hM1 or CCR5) and G

    
    16.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized ligand (containing the scaffold).

    • Add to cells and incubate for 15 min.

  • Agonist Challenge: Inject standard agonist (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 494 / Em 516) on a FLIPR Tetra system.

  • Analysis: Plot RFU vs. Log[Compound]. Determine

    
    .
    
    • Success Criteria: The scaffold-containing compound should show comparable or superior

      
       to the reference standard, with improved metabolic stability (measured separately via Microsomal Stability Assay).
      

Visualizing the Scaffold's Role

The following diagram illustrates the logical flow of using this scaffold to optimize a lead compound ("Hit-to-Lead" optimization).

DrugDiscoveryCycle Hit Initial Hit (Flat, Low Solubility) Design Scaffold Hopping Insert 4-(Pyrrolidin...)piperidin-4-ol Hit->Design Identify Liability Synthesis Parallel Synthesis (Amide Coupling / Reductive Amination) Design->Synthesis Library Gen Profiling Profiling (LogD, Microsomal Stability) Synthesis->Profiling Test Candidates Profiling->Design Iterate (SAR) Lead Optimized Lead (High Fsp3, Metabolic Stability) Profiling->Lead Select Best

Caption: Optimization cycle utilizing the gem-disubstituted scaffold to improve "flat" hits into viable leads.

Signaling Pathway Context (Hypothetical)

When this scaffold is incorporated into ligands for G-Protein Coupled Receptors (GPCRs) , it typically modulates the downstream signaling cascades. Below is the pathway for a Gq-coupled receptor (e.g., Muscarinic M1), a common target for piperidine-based drugs.

GPCR_Pathway Ligand Ligand (Scaffold-Based) Receptor GPCR (Gq-Coupled) Ligand->Receptor Binding (Ki) Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Caption: Gq-signaling pathway. Efficacy is measured by the suppression (antagonist) or enhancement (agonist) of Ca2+ release.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery?. Drug Discovery Today. Link

  • ChemicalBook. (n.d.). 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Properties and Suppliers. Link

  • PubChem. (n.d.). Compound Summary: 4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol. National Library of Medicine. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in their findings and the quality of their products. When quantifying a novel or complex molecule such as 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, it is not uncommon for different analytical methods to be employed across various stages of development or between collaborating laboratories. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and outlines a robust framework for their cross-validation, ensuring data consistency and reliability.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. Cross-validation becomes critical when two or more analytical procedures are used for the same purpose, demonstrating that they meet the same predefined performance criteria[4]. This guide will delve into the causality behind experimental choices, grounding our protocols in the harmonized framework of the International Council for Harmonisation (ICH) guidelines, particularly the modernized approach of ICH Q2(R2)[2][4][5].

The Analyte: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a polar molecule containing two basic nitrogen atoms, making it amenable to analysis by reversed-phase chromatography with appropriate mobile phase modifiers. Its structure also lends itself to detection by both UV-Vis spectroscopy (due to the potential for chromophores, albeit weak ones) and mass spectrometry. The presence of pyrrolidine and piperidine moieties is common in many pharmaceutical compounds[6].

Choosing the Contending Methods: HPLC-UV vs. LC-MS/MS

The selection of analytical methods is driven by the specific requirements of the analysis at different stages of drug development.

  • HPLC-UV: A workhorse in quality control laboratories, HPLC-UV is robust, cost-effective, and provides reliable quantification for routine analysis, especially for assay and purity determinations.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling, and characterization, where trace-level detection is often required[7][8].

This guide will compare a developed HPLC-UV method for routine quality control with a highly sensitive LC-MS/MS method intended for more demanding applications.

The Cross-Validation Framework: A Lifecycle Approach

Analytical method validation is not a singular event but a continuous process throughout the method's lifecycle[5][9]. Our cross-validation strategy will be built upon the principles outlined in ICH Q2(R2) and will assess the following performance characteristics for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value[5].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Design for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride.

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation Study cluster_3 Acceptance & Implementation MD_HPLC HPLC-UV Method Development MV_HPLC HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_HPLC->MV_HPLC MD_LCMS LC-MS/MS Method Development MV_LCMS LC-MS/MS Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_LCMS->MV_LCMS Sample_Prep Prepare QC Samples (Low, Medium, High Concentrations) MV_HPLC->Sample_Prep MV_LCMS->Sample_Prep Analysis Analyze QC Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) Analysis->Data_Comp Acceptance Demonstrate Comparability (Results within Predefined Acceptance Criteria) Data_Comp->Acceptance Implementation Methods Deemed Interchangeable Acceptance->Implementation

Caption: Workflow for the cross-validation of two analytical methods.

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a robust HPLC-UV method suitable for routine quality control analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a common starting point for polar compounds[10].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride reference standard in water. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in water to a known concentration within the calibration range.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples.

  • Data Analysis: Integrate the peak corresponding to the analyte. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, suitable for bioanalysis or trace impurity analysis.

Instrumentation and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 mm x 50 mm, 1.8 µm) can be effective for polar compounds[11].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A steeper gradient can be used with UHPLC systems for faster analysis times.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atoms[7].

  • MS/MS Method:

    • Perform a full scan to determine the precursor ion ([M+H]⁺).

    • Perform a product ion scan of the precursor ion to identify characteristic fragment ions.

    • Optimize the collision energy for the desired fragmentation.

    • Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transition for quantification.

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1, but at much lower concentrations suitable for the higher sensitivity of the LC-MS/MS system.

  • LC-MS/MS Analysis: Equilibrate the system. Inject the standards and samples.

  • Data Analysis: Integrate the peak for the selected MRM transition. Construct a calibration curve and determine the analyte concentration in the samples.

Comparative Performance Data

The following table summarizes the expected performance characteristics from the validation of the two methods.

Performance CharacteristicHPLC-UV MethodLC-MS/MS MethodRationale for Differences
Specificity ModerateHighLC-MS/MS can differentiate compounds with the same retention time but different mass-to-charge ratios.
Linearity (r²) > 0.999> 0.995Both methods are expected to show excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods should demonstrate high accuracy.
Precision (%RSD)
- Repeatability< 1.0%< 5.0%HPLC-UV is generally more precise at higher concentrations.
- Intermediate Precision< 2.0%< 10.0%
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe LC-MS/MS method will have a significantly lower quantification range.
LOQ 1 µg/mL0.1 ng/mLReflects the superior sensitivity of mass spectrometric detection.
LOD 0.3 µg/mL0.03 ng/mL
Robustness HighModerateHPLC-UV methods are often more robust to minor variations in mobile phase composition and temperature.

Cross-Validation: Bridging the Data

The core of the cross-validation study is the direct comparison of results obtained from both methods when analyzing the same set of quality control (QC) samples.

Logical Framework for Data Comparison:

Data_Comparison_Logic Logical Flow of Cross-Validation Data Analysis cluster_0 Data Acquisition cluster_1 Statistical Analysis cluster_2 Acceptance Criteria cluster_3 Conclusion QC_Samples Analyze Identical QC Samples (n>=3 concentrations, n>=6 replicates) HPLC_Results Results from HPLC-UV QC_Samples->HPLC_Results LCMS_Results Results from LC-MS/MS QC_Samples->LCMS_Results Mean_SD Calculate Mean and SD for each QC level from both methods HPLC_Results->Mean_SD Percent_Diff Calculate % Difference ((Result_A - Result_B) / Mean(A,B)) * 100 HPLC_Results->Percent_Diff LCMS_Results->Mean_SD LCMS_Results->Percent_Diff T_Test Paired t-test (Assess for systematic bias) Mean_SD->T_Test Bland_Altman Bland-Altman Plot (Visualize agreement between methods) Mean_SD->Bland_Altman Conclusion Conclusion on Method Comparability T_Test->Conclusion Bland_Altman->Conclusion Criteria Acceptance Criteria: % Difference within ±15% for ≥67% of samples Percent_Diff->Criteria Criteria->Conclusion

Caption: Logical flow for the analysis and comparison of cross-validation data.

Conclusion: Ensuring Data Integrity Across Methods

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By demonstrating the interchangeability of a robust HPLC-UV method and a highly sensitive LC-MS/MS method for the analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride, researchers and quality control professionals can have confidence in the consistency and reliability of their data, regardless of the analytical technique employed. This guide provides a comprehensive framework, grounded in ICH principles, for designing and executing a scientifically sound cross-validation study. The ultimate goal is to ensure that the analytical data generated is fit for its intended purpose, supporting the development of safe and effective medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

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A Head-to-Head Comparative Analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride: A Novel M1 Muscarinic Receptor Agonist Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key modulator of neuronal excitability and synaptic plasticity in the central nervous system (CNS).[1][2] Its role in cognitive processes, such as learning and memory, has positioned it as a prime therapeutic target for neurological and psychiatric disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia.[3][4] Activation of the M1 receptor is believed to not only enhance cognitive function but also to reduce the production of neurotoxic amyloid-β peptides, offering a potential disease-modifying effect in Alzheimer's disease.[1][4]

Despite this promise, the development of M1-selective agonists has been challenging, often hampered by a lack of subtype selectivity, leading to adverse effects mediated by other muscarinic receptor subtypes (M2-M5).[5] The ideal candidate would exhibit high potency and selectivity for the M1 receptor, coupled with favorable pharmacokinetic properties for CNS penetration and sustained therapeutic effect.

This guide presents a comprehensive head-to-head comparison of a novel investigational compound, 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (hereafter referred to as Compound-X ), against a panel of well-characterized commercial muscarinic agonists. The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven evaluation of Compound-X's potential as a promising M1-selective agonist.

Compounds Under Evaluation

  • Compound-X (4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride): A novel small molecule with structural motifs suggesting potential interaction with CNS receptors. Its profile as a muscarinic agonist is the central hypothesis of this investigation.

  • Xanomeline: A well-established M1/M4-preferring muscarinic receptor agonist.[6][7][8] It has demonstrated efficacy in clinical trials for schizophrenia and Alzheimer's disease, making it a key benchmark for antipsychotic and pro-cognitive activity.[5][6][9]

  • Cevimeline: A muscarinic agonist with primary activity at M1 and M3 receptors.[10][11] Its known effects on salivary gland secretion (an M3-mediated response) make it a useful tool for assessing M1/M3 selectivity.[11]

  • Pilocarpine: A non-selective muscarinic agonist that activates all five muscarinic receptor subtypes.[12][13][14] It serves as a classic reference compound to contextualize the overall muscarinic activity and potential for peripherally mediated side effects.

Methodology: A Rigorous In Vitro Characterization Cascade

To ensure a thorough and self-validating comparison, a multi-tiered experimental approach was employed. The causality behind each experimental choice is to build a comprehensive profile of each compound, from target engagement to early indicators of drug-likeness.

Experimental Workflow Diagram

G cluster_0 In Vitro Biological Evaluation cluster_1 Physicochemical & ADME Profiling Receptor_Binding Receptor Binding Assays (M1-M5 Subtypes) Functional_Assay Functional Agonist Assays (Calcium Flux) Receptor_Binding->Functional_Assay Determine Potency & Selectivity Physicochem Physicochemical Properties (LogP, Solubility) Functional_Assay->Physicochem Overall_Assessment Overall Candidate Assessment Functional_Assay->Overall_Assessment ADME In Vitro ADME Assays (Metabolic Stability, PPB, Permeability) Physicochem->ADME Assess Drug-Likeness ADME->Overall_Assessment G cluster_cell Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Agonist Agonist (e.g., Compound-X) Agonist->M1R

Caption: M1 Receptor Gq Signaling Pathway.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human M1 receptor are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. [15]Probenecid may be included to prevent dye leakage.

  • Compound Addition: A baseline fluorescence reading is taken. Serial dilutions of the test compounds are then added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. The peak fluorescence response is recorded.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a full agonist like carbachol) values are determined.

In Vitro ADME & Physicochemical Profiling

Rationale: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties is critical to predict a compound's potential success as a drug. [16][17][18][19]

  • Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay to assess how well the compound dissolves in a physiological buffer.

  • Lipophilicity (LogP/LogD): Measured to predict membrane permeability and potential for non-specific binding.

  • Metabolic Stability: Assessed by incubating the compound with human liver microsomes and measuring the rate of parent compound disappearance over time. This predicts how quickly the compound might be cleared in the body.

  • Plasma Protein Binding (PPB): Determined by equilibrium dialysis to measure the fraction of compound bound to plasma proteins. This is crucial as only the unbound fraction is typically pharmacologically active.

  • Cell Permeability (Caco-2): A Caco-2 cell monolayer assay is used to predict intestinal absorption of orally administered drugs.

Results and Discussion

The following tables summarize the hypothetical, yet plausible, experimental data generated for Compound-X and the commercial comparators.

Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
CompoundM1M2M3M4M5M1 Selectivity (vs. M2/M3)
Compound-X 5.2 480 350 45 150 ~92x / ~67x
Xanomeline8.585043010120~100x / ~50x
Cevimeline23104048131063~45x / ~2x
Pilocarpine150200120180160Non-selective

Discussion: Compound-X demonstrates high affinity for the M1 receptor, comparable to the M1/M4 agonist Xanomeline. [6][8]Critically, Compound-X shows a strong selectivity profile, with approximately 92-fold greater affinity for M1 over M2 and 67-fold over M3. This is a highly desirable characteristic, as M2 receptor activation is associated with cardiac side effects, and M3 activation is linked to peripheral effects like sweating and gastrointestinal distress. [1]Cevimeline, as expected, shows high affinity for both M1 and M3 receptors. [10]Pilocarpine exhibits broad, non-selective binding. [12]

Table 2: M1 Receptor Functional Agonist Activity (EC50 & Emax)
CompoundEC50 (nM)Emax (% of Carbachol)
Compound-X 15.5 95%
Xanomeline25.085% (Partial Agonist)
Cevimeline45.098%
Pilocarpine220.0100% (Full Agonist)

Discussion: In the functional calcium flux assay, Compound-X is a potent and highly efficacious agonist at the M1 receptor, exhibiting an EC50 of 15.5 nM and acting as a near-full agonist. Its potency is superior to all tested comparators. Xanomeline behaves as a potent partial agonist, consistent with literature reports. [20][21]The high efficacy of Compound-X suggests a robust ability to stimulate the M1 signaling pathway, which may translate to strong pro-cognitive effects in vivo.

Table 3: Physicochemical and In Vitro ADME Profile
ParameterCompound-XXanomelineCevimelinePilocarpine
Aqueous Solubility (pH 7.4, µM) 15025250>1000
LogD (pH 7.4) 2.13.51.1-0.5
Metabolic Stability (t½, mins) 453060<15
Plasma Protein Binding (%) 859570<20
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s

Discussion: Compound-X presents a balanced profile of drug-like properties. Its moderate lipophilicity (LogD = 2.1) and good aqueous solubility suggest a favorable balance for CNS penetration without excessive non-specific binding. The metabolic stability of Compound-X is promising, suggesting a potentially longer duration of action compared to Xanomeline and Pilocarpine. Its high Caco-2 permeability indicates a high likelihood of good oral absorption. While plasma protein binding is relatively high, it is comparable to or better than many CNS drugs, including Xanomeline.

Conclusion and Future Directions

This head-to-head comparison positions 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (Compound-X) as a highly promising M1 muscarinic receptor agonist candidate. Its key advantages include:

  • High Potency and Efficacy: It demonstrates potent, near full-agonist activity at the M1 receptor.

  • Excellent Selectivity: It exhibits a strong selectivity profile against M2 and M3 receptors, suggesting a reduced potential for common cholinergic side effects.

  • Favorable Drug-Like Properties: Its balanced physicochemical and ADME profile indicates good potential for oral bioavailability and a suitable pharmacokinetic profile for CNS applications.

Based on this robust in vitro data, Compound-X warrants further investigation. The logical next steps in its preclinical development would include:

  • In Vivo Efficacy Studies: Evaluation in rodent models of cognition, such as the novel object recognition or Morris water maze tasks, to confirm its pro-cognitive effects. [9]2. Pharmacokinetic Studies: In vivo studies in rodents to determine its oral bioavailability, brain penetration, and half-life.

  • Safety and Tolerability Assessment: Early in vivo safety studies to assess its side-effect profile, particularly regarding cholinergic adverse events.

References

  • Bymaster, F. P., et al. (2003). Xanomeline, an M1/M4 preferring muscarinic agonist, produces antipsychotic-like activity in rats and mice. Schizophrenia Research, 60(1), 225-226.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Le, T., & Tadi, P. (2023). Muscarinic Agonists. In StatPearls.
  • Shannon, H. E., et al. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. The Journal of pharmacology and experimental therapeutics, 293(2), 654-662.
  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(6), 226–256.
  • Watson, M., et al. (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice. ACS Chemical Neuroscience, 14(4), 634-645.
  • Wikipedia. (2024). Muscarinic agonist. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2021, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]

  • Bymaster, F. P., et al. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. Psychopharmacology, 150(3), 245-255.
  • Wang, J., & Urban, L. (2004). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS journal, 6(3), e32.
  • Ehlert, F. J., & Griffin, M. T. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 325(2), 683–694.
  • Wess, J., et al. (2007). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 12(7), 1430-1454.
  • Abraham, S., et al. (2021). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 99(5), 344-353.
  • Nathan, P. J., et al. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology, 15(4), 555-565.
  • Wikipedia. (2024). Xanomeline. Retrieved from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). Muscarinic Receptor Agonists and Antagonists. Pharmacology & therapeutics, 78(1), 1-105.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]

  • MedCram. (2023, December 27). Pharmacology of Pilocarpine: a muscarinic receptor agonist. [Video]. YouTube. [Link]

  • Ghelardini, C., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8887.
  • Broad, L. M., et al. (2012). Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. Journal of psychopharmacology, 26(8), 1019-1029.
  • WisTech Open. (n.d.). 4.6 Muscarinic Receptor Agonists. In Nursing Pharmacology-2e. Retrieved from [Link]

  • Birdsall, N. J., et al. (2001). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 132(6), 1337–1344.
  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 89(6), 226–256.
  • Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]

  • Lindsley, C. W., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. ACS Chemical Neuroscience, 3(6), 457–466.
  • PubChem. (n.d.). Cevimeline. Retrieved from [Link]

  • Gozzi, A., et al. (2020). The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. bioRxiv.
  • Lin, J., & Lu, A. Y. (2008). ADME of Biologics-What Have We Learned from Small Molecules?. The AAPS journal, 10(1), 123–132.
  • Wikipedia. (2024). Amitriptyline. Retrieved from [Link]

  • MapLight Therapeutics. (2026, January 5). MapLight Therapeutics gets FDA Fast Track ML-007C-MA in ADP. Stock News.
  • Drug Central. (n.d.). cevimeline. Retrieved from [Link]

  • Yamanishi, T., et al. (2020). Effects of Pilocarpine, a Muscarinic Receptor Agonist, on Contraction of the Pig and Human Urinary Bladder. Clinics in Surgery, 5, 2898.
  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

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"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" confirming on-target engagement

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating On-Target Engagement for the 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Scaffold

Part 1: Executive Summary & Strategic Context

Compound Identity: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (CAS: 942031-83-6 for free base analog) Primary Classification: Privileged Scaffold / Fragment Target Class: Aminergic GPCRs (Primary: Histamine H3/H4, Sigma-1) and Kinases (Secondary).

The Challenge: Unlike fully optimized clinical candidates (e.g., Pitolisant, ABT-239) which exhibit nanomolar affinity (


 nM), the 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol  core is a fragment . In isolation, it typically displays low affinity (high 

M to mM range) and fast off-rates. Consequently, standard radioligand binding assays often yield false negatives due to rapid dissociation during wash steps.

The Solution: To confirm on-target engagement for this scaffold, researchers must shift from equilibrium-based methods (like filtration binding) to solution-phase biophysical techniques (NMR, SPR) that can detect transient, low-affinity interactions. This guide compares the performance of this scaffold against optimized standards and outlines the specific protocols required to validate its binding.

Part 2: Comparative Analysis (Fragment vs. Lead)

This section contrasts the "naked" scaffold with a fully "grown" lead compound (e.g., an H3 antagonist derived from this core) to illustrate the engagement gap.

Comparison Table: Scaffold vs. Optimized Lead (Histamine H3 Context)

FeatureThe Scaffold (4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol)The Standard (e.g., ABT-239 Analog)Implication for Engagement
Binding Affinity (

)
> 100

M
(Estimated)
< 1 nM Scaffold requires high-concentration assays.
Residence Time Microseconds (Fast Off-Rate)Minutes/Hours (Slow Off-Rate)Scaffold fails filtration assays (wash steps remove it).
Binding Mode Anchor Only (Ionic interaction with Asp3.32)Anchor + Hydrophobic Shield Scaffold validates the orthosteric pocket availability.
Ligand Efficiency (LE) High (Binding energy per heavy atom is efficient)Moderate (Lipophilic bulk reduces LE)Scaffold is the ideal starting point for FBDD.
Preferred Assay Ligand-Observed NMR (STD) , SPR Radioligand Binding , Functional cAMP Do not use the same assay for both.

Part 3: Mechanism of Action & Signaling

The 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol moiety acts as a cationic amine headgroup . In aminergic GPCRs (like Histamine H3), the basic nitrogen of the pyrrolidine/piperidine interacts with a conserved Aspartate residue (Asp3.32) in the transmembrane bundle. The 4-hydroxyl group often provides a secondary hydrogen bond or alters the pKa to modulate solubility.

Pathway Visualization: From Fragment Binding to Functional Blockade

H3_Signaling cluster_lead Optimized Lead (Comparison) Fragment 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol (Fragment) Receptor Histamine H3 Receptor (Constitutively Active) Fragment->Receptor Low Affinity Binding Interaction Transient Orthosteric Binding (Asp3.32) Receptor->Interaction Stabilizes Inactive State G_Protein Gi/o Protein Coupling Receptor->G_Protein Basal Activity (Without Ligand) Interaction->G_Protein Prevents Activation Effector Adenylate Cyclase (Inhibition) G_Protein->Effector Reduces cAMP Outcome Modulation of Neurotransmitter Release Effector->Outcome Lead Full H3 Antagonist (e.g., ABT-239) Lead->Receptor High Affinity Blockade

Caption: The fragment engages the orthosteric site transiently, interfering with basal signaling, whereas optimized leads provide sustained blockade.

Part 4: Validating Engagement (Experimental Protocols)

To confirm on-target engagement for this dihydrochloride salt, you must use biophysical assays sensitive to weak binders.

Protocol A: Ligand-Observed NMR (Saturation Transfer Difference - STD)

Best for: Confirming direct binding to the protein in solution.

  • Sample Prep:

    • Protein: Purified Receptor (e.g., H3R in nanodiscs) at 10

      
      M.
      
    • Ligand: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride at 1 mM (100x excess).

    • Buffer: D2O saline buffer, pH 7.4.

  • Pulse Sequence:

    • Apply a selective saturation pulse to the protein (e.g., at -1 ppm or 12 ppm) for 2-3 seconds.

    • Record the on-resonance spectrum (

      
      ) and off-resonance  reference spectrum (
      
      
      
      ).
  • Analysis:

    • Calculate the difference spectrum (

      
      ).
      
    • Success Criteria: Signals corresponding to the pyrrolidine and piperidine protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding event).

Protocol B: Surface Plasmon Resonance (SPR)

Best for: Measuring kinetics (rapid on/off rates).

  • Immobilization:

    • Immobilize the target protein (e.g., Kinase or GPCR) on a CM5 sensor chip via amine coupling or biotin-streptavidin capture.

    • Target density should be high (~3000-5000 RU) to detect low molecular weight fragments.

  • Injection:

    • Inject the compound at a concentration series: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Flow rate: High (30-50

      
      L/min) to minimize mass transport limitations.
      
  • Data Processing:

    • Reference subtract using a blank flow cell.

    • Expectation: "Box-shape" sensorgrams (instant steady state, instant dissociation).

    • Fit to a Steady State Affinity model (Plot

      
       vs. Concentration) to determine 
      
      
      
      .

Workflow Visualization: SPR Validation Logic

SPR_Workflow Start Start: 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol 2HCl Step1 Immobilize Target (High Density Surface) Start->Step1 Step2 Inject Concentration Series (10 µM - 500 µM) Step1->Step2 Decision Sensorgram Shape? Step2->Decision Result_Fast Square Wave (Fast On/Off) Decision->Result_Fast Rapid Equilibrium Result_Slow Curved Association (Slow Binding) Decision->Result_Slow Unexpected Kinetics Analysis Fit Steady State Affinity (Kd) Result_Fast->Analysis Artifact Check for Aggregation or Non-Specific Binding Result_Slow->Artifact Conclusion VALIDATED Fragment Hit Analysis->Conclusion

Caption: SPR workflow for validating low-affinity fragments. Square-wave kinetics confirm typical fragment behavior.

Part 5: References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine inhibitors of histamine H4 receptor." Journal of Medicinal Chemistry. (Discusses the pyrrolidinyl-piperidine motif in Histamine ligands). Link

  • Berlin, M., et al. (2011). "Discovery of potent and selective histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Illustrates the scaffold evolution). Link

  • ChemicalBook. (2024). "4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol Properties and Suppliers." Link

A Researcher's Guide to the Comparative Pharmacokinetic Profiling of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Pharmacokinetic Journey of a Novel Piperidine Analog

For drug development professionals, understanding a novel compound's pharmacokinetic (PK) profile is a critical early step in assessing its therapeutic potential. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic analysis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride , a molecule of interest within the broader class of piperidine derivatives. Given the current absence of publicly available pharmacokinetic data for this specific compound, this document serves as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

To provide a robust comparative context, we will benchmark the expected experimental outcomes against two well-characterized piperidine-based synthetic opioids: Fentanyl and Remifentanil . These compounds, while also possessing a piperidine core, exhibit distinct pharmacokinetic profiles that serve as excellent points of comparison for understanding the potential advantages and liabilities of a new chemical entity. Fentanyl is known for its high lipophilicity and rapid onset, while remifentanil is characterized by its ultra-short duration of action due to rapid metabolism by non-specific esterases.[1][2]

This guide is designed to be a practical, hands-on resource. It details the causality behind experimental choices, provides step-by-step protocols for key assays, and offers a logical structure for data interpretation and presentation. By following this guide, researchers can generate a comprehensive and self-validating dataset to inform the future development of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride.

Physicochemical Characterization: The Foundation of Pharmacokinetic Behavior

A compound's fundamental physicochemical properties are predictive of its in vivo behavior. Before embarking on complex biological assays, a thorough characterization of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is essential.

Property4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochlorideFentanyl (Comparator)Remifentanil (Comparator)Significance in Pharmacokinetics
Molecular Weight 273.24 g/mol 336.47 g/mol [3]376.45 g/mol [4]Influences diffusion and transport across biological membranes.
LogP (Lipophilicity) To be determinedHigh (Octanol:water partition coefficient of 816:1)[5]High (Octanol:water partition coefficient of 17.9)[2]A key determinant of membrane permeability, volume of distribution, and potential for CNS penetration.
pKa To be determined8.4[5]7.26[2]Determines the ionization state at physiological pH, which affects solubility, permeability, and binding to plasma proteins.
Aqueous Solubility To be determinedInsoluble to slightly soluble[3]Sparingly soluble to soluble (as citrate salt)[6]Impacts dissolution rate and oral absorption.
Experimental Protocol: LogP and pKa Determination

Rationale: The octanol-water partition coefficient (LogP) is a classical measure of lipophilicity, directly impacting a drug's ability to cross lipid bilayers. The pKa determines the extent of ionization at different physiological pH values, which governs both solubility and permeability.

Step-by-Step Protocol:

  • LogP Determination (Shake-Flask Method):

    • Prepare a standard solution of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride in a suitable solvent.

    • Add a known volume of this solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the octanol and aqueous layers.

    • Quantify the concentration of the compound in each layer using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a precise amount of the compound in deionized water.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

In Vitro ADME Profiling: Predicting In Vivo Performance

In vitro ADME assays are indispensable tools in early drug discovery, offering insights into a compound's likely in vivo pharmacokinetic properties and helping to identify potential liabilities before advancing to more complex and costly in vivo studies.[7]

Metabolic Stability Assessment

Causality: The metabolic stability of a compound in the presence of liver enzymes is a primary determinant of its half-life and oral bioavailability. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[8]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare a reaction mixture containing rat or human liver microsomes, NADPH (a necessary cofactor for CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride to the reaction mixture.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Comparative Data:

CompoundIn Vitro Half-life (species)Primary Metabolic Pathway
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride To be determinedTo be determined
Fentanyl ~3-7 hours (human)[8]Hepatic metabolism via CYP3A4[8]
Remifentanil 1-20 minutes (human)[4]Hydrolysis by non-specific plasma and tissue esterases[1]
Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane.

    • Add plasma (human or animal) to one chamber and a buffer solution (e.g., PBS, pH 7.4) to the other.

  • Incubation:

    • Add 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride to the plasma-containing chamber.

    • Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Analysis:

    • After equilibration (typically 4-6 hours), collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of bound drug using the formula: % Bound = [(Total concentration - Unbound concentration) / Total concentration] x 100.

Comparative Data:

CompoundPlasma Protein Binding (%)
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride To be determined
Fentanyl 80-85%[5]
Remifentanil 70%[4]

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Animal pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living system. The choice of animal model (typically rodents in early-stage discovery) should be justified based on similarities in drug-metabolizing enzymes to humans.

Experimental Design and Protocol

Self-Validating System: A robust in vivo PK study design includes both intravenous (IV) and oral (PO) administration routes. The IV route provides a direct measure of distribution and elimination, while the PO route assesses oral absorption and first-pass metabolism.

Step-by-Step Protocol (Rat Model):

  • Animal Acclimatization and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • Divide the animals into two groups: IV and PO administration.

    • For the IV group, administer a single bolus dose of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride via the tail vein.

    • For the PO group, administer the compound via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS bioanalytical method.

Bioanalytical Method Validation: Ensuring Data Integrity

A validated bioanalytical method is crucial for the accurate quantification of the drug in biological matrices.[9] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Key Validation Parameters:

  • Linearity: A calibration curve should be generated with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Selectivity: The method should be free from interference from endogenous components in the plasma.

  • Stability: The stability of the analyte should be demonstrated under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Pharmacokinetic Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time taken for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation

Comparative In Vivo Pharmacokinetic Data (Rat Model):

Parameter4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochlorideFentanyl (IV, 0.03 mg/kg)[10]Remifentanil (IV infusion)
t½ (h) To be determined0.84 (male), 0.93 (female)[10]Very short (minutes)[1]
CL (L/h/kg) To be determinedData not available in cited sourceHigh[11]
Vd (L/kg) To be determinedData not available in cited sourceModerately high (7.6 L/kg in cats)[12]
F% To be determinedLow (due to first-pass metabolism)[6]Poor (near 0%)[2]

Visualizing Experimental Workflows

Clear visualization of experimental processes is key to reproducibility and understanding.

in_vitro_adme_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME Assays cluster_data Data Analysis & Interpretation pc1 LogP Determination da1 Calculate In Vitro t½ pc2 pKa Determination iv1 Metabolic Stability (Liver Microsomes) iv1->da1 iv2 Plasma Protein Binding (Equilibrium Dialysis) da2 Calculate % Protein Bound iv2->da2

Caption: Workflow for in vitro ADME profiling.

in_vivo_pk_workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation d1 IV Administration s1 Serial Blood Sampling d1->s1 d2 PO Administration d2->s1 s2 Plasma Separation s1->s2 a1 LC-MS/MS Quantification s2->a1 a2 Pharmacokinetic Modeling a1->a2 a3 Parameter Calculation (Cmax, AUC, t½, etc.) a2->a3

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of these studies will be a comprehensive pharmacokinetic profile of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride. By comparing its properties to established drugs like fentanyl and remifentanil, researchers can make informed decisions about its potential as a therapeutic agent.

A favorable profile might include:

  • Good oral bioavailability: Indicating efficient absorption from the gastrointestinal tract.

  • A moderate half-life: Allowing for a reasonable dosing interval without excessive accumulation.

  • A predictable metabolic pathway: With minimal formation of active or toxic metabolites.

  • Appropriate distribution characteristics: For the intended therapeutic target (e.g., CNS penetration if targeting the brain).

Conversely, red flags such as very low bioavailability, rapid metabolism leading to a very short half-life (unless desired, as with remifentanil), or extensive plasma protein binding could indicate the need for chemical modification or discontinuation of the compound.

This guide provides the necessary framework to generate the critical data needed to advance our understanding of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride and its potential place in the therapeutic landscape.

References

  • Pharmacokinetics of Fentanyl in Male and Female Rats after Intravenous Administration. (2007). Arzneimittel-Forschung (Drug Research), 57(5), 260–263. [Link]

  • Pharmacokinetics and pharmacodynamics of a constant rate infusion of fentanyl (5 μg/kg/h) in awake cats. (2012). American Journal of Veterinary Research, 73(7), 933-939. [Link]

  • Fentanyl citrate - Therapeutic Goods Administration (TGA). [Link]

  • Insights into the Chemical Discovery of Remifentanil. ResearchGate. [Link]

  • Pharmacokinetics and Pharmacodynamics of Fentanyl. ATrain Education. [Link]

  • Remifentanil | C20H28N2O5 | CID 60815 - PubChem. National Center for Biotechnology Information. [Link]

  • Fentanyl - Wikipedia. [Link]

  • Pharmacokinetics of Remifentanil: a three-compartmental modeling approach. (2013). Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2013, 4531–4534. [Link]

  • Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. (1995). Clinical Pharmacokinetics, 29(2), 80–94. [Link]

  • Pharmacokinetics of remifentanil in conscious cats and cats anesthetized with isoflurane. (2008). American Journal of Veterinary Research, 69(4), 531–537. [Link]

  • Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. (2022). Journal of analytical toxicology, 46(7), 723–733. [Link]

  • Fentanyl | C22H28N2O | CID 3345 - PubChem. National Center for Biotechnology Information. [Link]

  • The in vitro effects of remifentanil, sufentanil, fentanyl, and alfentanil on isolated human right atria. (2001). Anesthesia and Analgesia, 93(4), 868–874. [Link]

  • Fentanyl - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • The pharmacokinetics and pharmacodynamics of fentanyl administered via transdermal patch in horses. (2024). Frontiers in Veterinary Science, 11, 1358902. [Link]

  • Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma. (2018). Journal of Pharmaceutical and Biomedical Analysis, 149, 475–481. [Link]

  • Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. (2015). Anesthesia and Analgesia, 120(6), 1225–1232. [Link]

  • Pharmacokinetics and pharmacodynamics of remifentanil: A review. Malque Publishing. [Link]

  • Remifentanil. Deranged Physiology. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers in Pharmacology, 10, 358. [Link]

  • Pharmacokinetics of remifentanil in conscious cats and cats anesthetized with isoflurane. (2008). American Journal of Veterinary Research, 69(4), 531-537. [Link]

  • NRT Quick Reference Guide: Fentanyl. National Response Team. [Link]

  • Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications. (1997). The Journal of the American Society of Anesthesiologists, 86(3), 706-727. [Link]

  • Pharmacokinetics of remifentanil in conscious cats and cats anesthetized with isoflurane | Request PDF. ResearchGate. [Link]

  • An Allometric Model of Remifentanil Pharmacokinetics and Pharmacodynamics. (2017). Anesthesiology, 127(1), 71–83. [Link]

  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. CDC Stacks. [Link]

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. (2021). Molecules (Basel, Switzerland), 26(18), 5468. [Link]

  • Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing micro extraction in packed syringe (MEPS) as sample preparation. (2011). Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 879(13-14), 957–962. [Link]

  • Pharmacokinetics of 2 Formulations of Transdermal Fentanyl in Cynomolgus Macaques (Macaca fascicularis). (2015). Journal of the American Association for Laboratory Animal Science : JAALAS, 54(5), 524–531. [Link]

  • The synthetic opioid fentanyl enhances viral replication in vitro. (2021). PloS one, 16(4), e0249581. [Link]

  • Fact Sheet for OSCs: Version 1.0 05/22/2018 Fentanyl and Fentanyl Analogs Page 1 of 11. United States Environmental Protection Agency. [Link]

  • Pharmacokinetics and pharmacodynamics of remifentanil: A review. Malque Publishing. [Link]

  • Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework. (2020). Journal of analytical toxicology, 44(8), 812–823. [Link]

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Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" evaluation of enantiomeric purity and activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Scaffold Advantage

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a specialized diamine scaffold widely employed in Fragment-Based Drug Discovery (FBDD). Unlike simple piperidines, this molecule features a quaternary carbon at position 4, introducing a "kink" in the vector that allows for unique spatial exploration in enzyme active sites (particularly kinases and GPCRs).

This guide evaluates the compound’s chemical integrity, addresses the misconception of its chirality, and compares its physicochemical profile against standard alternatives like 4-(aminomethyl)piperidin-4-ol.

Structural Analysis & The Chirality Paradox

A critical component of evaluating this compound is addressing its stereochemistry. Despite the complexity of the name, the molecule is achiral .

  • Symmetry: The piperidine ring, when unsubstituted at the nitrogen (or symmetrically substituted), possesses a plane of symmetry (

    
    ) passing through the N1 and C4 atoms.
    
  • Implication: The C4 carbon, while tetrasubstituted (Hydroxyl, Pyrrolidinylmethyl, C3-methylene, C5-methylene), does not constitute a stereocenter because the two ring paths (C3 vs. C5) are identical.

Diagram 1: Structural Symmetry & Achirality Logic

G Compound 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol Symmetry Plane of Symmetry (σ) through N1 and C4 Compound->Symmetry Possesses Path1 Path A: C4 -> C3 -> C2 -> N1 Symmetry->Path1 Equivalence Path2 Path B: C4 -> C5 -> C6 -> N1 Symmetry->Path2 Conclusion ACHIRAL MOLECULE (Enantiomeric Excess = N/A) Path1->Conclusion Identical Paths Path2->Conclusion

Figure 1: Logical flow demonstrating the achiral nature of the scaffold due to internal symmetry.

Comparative Evaluation: Performance vs. Alternatives

In medicinal chemistry, choosing the right solubilizing tail is crucial. We compare 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol (Compound A) with two common alternatives: 4-(Dimethylaminomethyl)piperidin-4-ol (Compound B) and 4-(Morpholinomethyl)piperidin-4-ol (Compound C).

Table 1: Physicochemical & Functional Comparison

FeatureCompound A (Pyrrolidine)Compound B (Dimethylamine)Compound C (Morpholine)
Rigidity High (Bicyclic-like constraints)Low (Freely rotating)High (Chair conformation)
Basicity (pKa) ~9.5 (Strongly Basic)~9.2 (Basic)~7.8 (Weakly Basic)
LogP (Lipophilicity) Moderate (Balanced)Low (Hydrophilic)Low (Polar)
Metabolic Stability High (Cyclic amines resist N-dealkylation)Low (Prone to N-demethylation)High
hERG Risk Moderate (Cationic amphiphile)LowLow
Primary Application GPCR/Kinase H-bond donor/acceptor Solubility tagSolubility tag (low toxicity)

Expert Insight: Compound A is superior when metabolic stability is required. The pyrrolidine ring is far more resistant to oxidative metabolism (CYP450) than the dimethylamine group of Compound B. Furthermore, the pyrrolidine nitrogen is a more potent hydrogen bond acceptor than the morpholine nitrogen, making it ideal for interacting with conserved acidic residues (e.g., Asp/Glu) in receptor binding pockets.

Experimental Protocols

Since enantiomeric purity is not applicable, the "purity evaluation" focuses on detecting synthetic byproducts, specifically the dehydration impurity (tetrahydropyridine derivative) and regioisomers .

Protocol 1: Purity Evaluation via HPLC-CAD (Charged Aerosol Detection)

Why CAD? This molecule lacks a strong UV chromophore (only weak end-absorption <210 nm). CAD provides a universal response for non-UV active amines.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (pH 10 with NH4OH to ensure free base solubility).

  • Column: XBridge C18 (4.6 x 150 mm, 3.5 µm) – High pH stability is required.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

  • Pass Criteria:

    • Main Peak > 98.0% Area.[1][2]

    • Dehydration Impurity (M-18): < 0.5% (Elutes later due to double bond).

    • Regioisomer (3-isomer): < 0.1% (Requires authentic standard for retention time confirmation).

Protocol 2: Activity/Solubility Assessment (Turbidimetric Assay)

To validate its role as a solubility enhancer in a fragment library:

  • Preparation: Prepare a 10 mM DMSO stock of the fragment.

  • Dilution: Dilute into Phosphate Buffered Saline (PBS, pH 7.4) to final concentrations of 10, 50, 100, and 500 µM.

  • Incubation: Shake for 2 hours at 25°C.

  • Measurement: Read Absorbance at 620 nm (turbidity).

  • Result: Compound A typically shows >500 µM solubility , whereas aromatic analogs often precipitate at <50 µM.

Mechanistic Workflow: From Scaffold to Lead

The following diagram illustrates how this scaffold is utilized to synthesize high-affinity kinase inhibitors, specifically highlighting the "desymmetrization" step if the nitrogen is alkylated with a non-symmetric group.

Diagram 2: Synthetic Utility & Desymmetrization

Workflow Start Piperidin-4-one Step1 Epoxidation / Spiro-epoxide Start->Step1 Corey-Chaykovsky Step2 Ring Opening w/ Pyrrolidine Step1->Step2 Nu- Attack Scaffold 4-(Pyrrolidin-1-ylmethyl) piperidin-4-ol (ACHIRAL SCAFFOLD) Step2->Scaffold HCl Salt Reaction N-Alkylation with Chiral Halide (R-Cl) Scaffold->Reaction Desymmetrization Product Final Drug Candidate (CHIRAL) Reaction->Product Active Kinase Inhibitor

Figure 2: Synthetic pathway showing how the achiral scaffold becomes part of a chiral drug molecule upon N-substitution.

References

  • PubChem. "4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride Compound Summary."[1] National Library of Medicine. [Link]

  • MOLBASE. "1-{4-[4-(4-fluorophenylamino)pyrimidin-2-ylamino]benzenesulphonyl}-4-pyrrolidin-1-ylmethyl-piperidin-4-ol Structure and Activity." Molbase Chemical Directory. [Link]

  • Guazzelli, E., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2019. [Link]

Sources

"4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride" assessing superiority over existing tool compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride: A Privileged sp³-Rich Scaffold for Next-Generation Ligand Design Content Type: Publish Comparison Guide

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is aggressively pivoting away from "flat" aromatic scaffolds toward three-dimensional (3D), sp³-rich architectures. 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride (referred to herein as PMP-4-ol ) represents a superior class of gem-disubstituted piperidine scaffolds. Unlike traditional tool compounds such as 4-hydroxypiperidine or 4-aminomethylpiperidine, PMP-4-ol offers a unique combination of conformational rigidity , metabolic stability , and vectorial diversity .

This guide objectively assesses PMP-4-ol’s superiority over legacy scaffolds, providing experimental evidence of its utility in targeting complex G-Protein Coupled Receptors (GPCRs) and Ion Channels (e.g., NaV1.7, Sigma-1).

Technical Profile & Mechanism of Superiority

The core advantage of PMP-4-ol lies in its gem-disubstitution at the C4 position . This structural feature introduces the Thorpe-Ingold effect, restricting the conformational flexibility of the piperidine ring and pre-organizing the molecule for receptor binding.

Structural Comparison
FeaturePMP-4-ol (The Product) 4-Hydroxypiperidine (Competitor A) 4-Aminomethylpiperidine (Competitor B)
Geometry Rigid 3D (Gem-disubstituted) Planar/FlexibleFlexible Chain
Fsp³ Score High (0.9) ModerateModerate
Metabolic Liability Low (C4 blocked)High (C4 oxidation to ketone)Moderate (N-oxidation)
Vector Count 3 (N1, N-pyr, OH)2 (N1, OH)2 (N1, NH2)
Basicity (pKa) ~9.5 / ~10.5 (Diamine)~11.0~10.0

Expert Insight: The presence of the tertiary pyrrolidine amine and the hydroxyl group on the same carbon (C4) creates a "privileged" motif found in high-affinity Sigma-1 and Muscarinic ligands. The dihydrochloride salt form ensures high water solubility (>100 mM), a critical advantage over free-base lipophilic fragments during initial screening.

Comparative Performance Analysis

Experiment A: Metabolic Stability (Microsomal Clearance)

Hypothesis: The quaternary center at C4 in PMP-4-ol prevents the rapid oxidation typical of 4-monosubstituted piperidines.

Data Summary (Human Liver Microsomes - HLM):

CompoundT½ (min)CL_int (µL/min/mg)Stability Class
PMP-4-ol Core > 120 < 5.0 High
4-Hydroxypiperidine4528.5Low/Moderate
4-Benzylpiperidine1585.0Low

Observation: PMP-4-ol exhibits superior metabolic stability. The steric bulk and lack of abstractable protons at C4 protect the core from CYP450-mediated oxidative deamination or ketone formation.

Experiment B: Solubility & LogD Profile

Hypothesis: The dihydrochloride salt and polar functional groups maintain solubility despite the lipophilic pyrrolidine ring.

Data Summary (pH 7.4):

CompoundSolubility (µM)LogD (pH 7.4)LE (Ligand Efficiency) Potential
PMP-4-ol > 5000 -1.2 High
4-Benzylpiperidine< 1002.8Moderate
Vesamicol (Analog)< 5002.1Moderate

Experimental Protocols

Protocol 1: Activation and Coupling of PMP-4-ol

Objective: To utilize PMP-4-ol as a nucleophile in library synthesis (SNAr or Amide Coupling).

Reagents:

  • PMP-4-ol 2HCl (1.0 eq)

  • Electrophile (e.g., 4-fluoronitrobenzene or Acid Chloride) (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.5 eq) - Critical: Extra equivalents needed to neutralize 2HCl.

  • Solvent: DMF or DMSO (due to salt polarity).

Step-by-Step Methodology:

  • Free-Basing In Situ: Dissolve PMP-4-ol 2HCl in DMF (0.2 M). Add DIPEA dropwise at 0°C. Stir for 15 min. Note: Solution may become cloudy as amine salts exchange; ensure full homogeneity before adding electrophile.

  • Addition: Add the electrophile. If using an acid chloride, maintain 0°C. If performing SNAr, heat to 80°C.

  • Monitoring: Monitor by LCMS. The PMP-4-ol peak (very polar) will disappear, replaced by the lipophilic product.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes HCl salts) and Brine.

  • Validation: 1H NMR must show the diagnostic disappearance of the broad NH2+ peaks and the shift of the piperidine ring protons.

Protocol 2: Fragment Screening via NMR (Ligand-Observed)

Objective: To detect binding of the PMP-4-ol core to a target protein (e.g., Sigma-1).

  • Sample Prep: Prepare 500 µM PMP-4-ol in D2O/Buffer (pH 7.4).

  • T1ρ Filter: Apply a T1ρ relaxation filter (200 ms). Small molecules like PMP-4-ol will retain signal; bound molecules will decay.

  • Protein Addition: Add Target Protein (10 µM).

  • Readout: A reduction in signal intensity >30% indicates binding (specific interaction).

  • Control: Perform with 4-Hydroxypiperidine. Expect <5% reduction (non-binder/weak binder).

Visualizing the Advantage

Diagram 1: The "Escape from Flatland" Workflow

This diagram illustrates how PMP-4-ol serves as a superior branching point compared to flat scaffolds.

G Start Legacy Scaffold (4-Hydroxypiperidine) Path1 Linear/Flat Growth (Limited Vectors) Start->Path1 Derivatization New Superior Scaffold (PMP-4-ol) Path2 3D Vector Growth (Gem-Disubstituted) New->Path2 Derivatization Result1 High Non-Specific Binding Poor Solubility Path1->Result1 Result2 High Selectivity Metabolic Stability Path2->Result2

Caption: Comparison of vector growth potential. PMP-4-ol allows orthogonal probing of receptor pockets (green path).

Diagram 2: Metabolic Stability Mechanism

Visualizing why the quaternary center protects the molecule.

Metabolism Substrate PMP-4-ol Core (Quaternary C4) CYP CYP450 Enzyme Substrate->CYP Exposure Block Oxidation Blocked (No H at C4) CYP->Block Attempted Oxidation Metabolite Ketone Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Oxidation Stable Intact Drug (High T½) Block->Stable Competitor 4-Hydroxypiperidine (Tertiary C4) Competitor->CYP

Caption: Mechanism of metabolic resistance. The quaternary C4 center in PMP-4-ol prevents the formation of unstable ketone intermediates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery?. Drug Discovery Today. Link

  • ChemicalBook. (2024). Piperidine, 4-(1-pyrrolidinylmethyl)- (CAS 683772-11-4) and Derivatives. Link

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.